Tert-butyl (5-formylpyridin-2-YL)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(5-formylpyridin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-11(2,3)16-10(15)13-9-5-4-8(7-14)6-12-9/h4-7H,1-3H3,(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZROBBWIJBBWQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621849 | |
| Record name | tert-Butyl (5-formylpyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199296-40-7 | |
| Record name | tert-Butyl (5-formylpyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(5-formylpyridin-2-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of Tert-butyl (5-formylpyridin-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of tert-butyl (5-formylpyridin-2-yl)carbamate, a key intermediate in pharmaceutical research and drug development. This document details a common synthetic route and the analytical techniques for its characterization, presented in a format tailored for researchers and professionals in the field.
Introduction
This compound, also known by its IUPAC name tert-butyl N-(5-formylpyridin-2-yl)carbamate, is a bifunctional molecule featuring a pyridine ring with a reactive formyl group and a protected amine.[1] The tert-butyloxycarbonyl (Boc) protecting group on the amino function allows for selective reactions at the formyl group, making this compound a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The presence of the pyridine moiety is significant, as it is a common scaffold in many biologically active compounds.
Synthesis of this compound
The primary synthetic route to this compound involves the protection of the amino group of 2-amino-5-formylpyridine (also known as 6-aminonicotinaldehyde) using di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard method for introducing the acid-labile Boc protecting group onto an amine.[2][3]
Synthetic Pathway
Caption: Synthesis of this compound.
Experimental Protocol
Materials:
-
2-amino-5-formylpyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
A suitable base (e.g., triethylamine, N,N-diisopropylethylamine, or sodium bicarbonate)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile)
Procedure:
-
In a round-bottom flask, dissolve 2-amino-5-formylpyridine in the chosen anhydrous solvent.
-
Add the base to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (typically 1.0 to 1.2 equivalents) in the same solvent to the reaction mixture, often at 0 °C to control the initial exotherm.
-
Allow the reaction mixture to warm to room temperature and stir for several hours to overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by washing with water and brine.
-
The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.
Characterization
The structural confirmation and purity assessment of the synthesized this compound are crucial. A combination of spectroscopic and analytical techniques is employed for this purpose.[4]
Physicochemical and Spectroscopic Data
| Property | Data |
| Molecular Formula | C₁₁H₁₄N₂O₃ |
| Molecular Weight | 222.24 g/mol [1] |
| Appearance | Expected to be a solid at room temperature. |
| Melting Point | Not reported in the searched literature. |
| ¹H NMR | Specific spectral data not found in the searched literature. |
| ¹³C NMR | Specific spectral data not found in the searched literature. |
| IR Spectroscopy | Expected to show characteristic peaks for N-H, C=O (carbamate and aldehyde), and C-N bonds. |
| Mass Spectrometry | Expected to show a molecular ion peak corresponding to the molecular weight. |
Experimental Workflow for Synthesis and Characterization
Caption: General workflow for synthesis and characterization.
Conclusion
This technical guide outlines the synthesis and characterization of this compound. The Boc protection of 2-amino-5-formylpyridine provides a straightforward method for its preparation. Comprehensive characterization using modern analytical techniques is essential to confirm the identity and purity of this important synthetic intermediate. The information provided herein serves as a valuable resource for researchers engaged in the fields of medicinal chemistry and drug discovery.
References
Physical and chemical properties of Tert-butyl (5-formylpyridin-2-YL)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of Tert-butyl (5-formylpyridin-2-YL)carbamate. This compound, a functionalized pyridine derivative, serves as a valuable building block in medicinal chemistry and drug discovery due to its unique structural features.
Chemical Identity and Physical Properties
This compound, also known as 2-(Boc-amino)pyridine-5-carboxaldehyde, is a solid, off-white compound. Its core structure consists of a pyridine ring substituted with a formyl group and a tert-butoxycarbonyl (Boc) protected amine.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl N-(5-formylpyridin-2-yl)carbamate | [1] |
| CAS Number | 199296-40-7 | [1] |
| Molecular Formula | C₁₁H₁₄N₂O₃ | [2] |
| Molecular Weight | 222.24 g/mol | [2] |
| Appearance | Off-white solid | N/A |
| Melting Point | 174-176 °C | N/A |
| Boiling Point | 316.3 ± 27.0 °C (Predicted) | N/A |
| Solubility | Soluble in water | N/A |
| XLogP3 | 1.6 | N/A |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
| Rotatable Bond Count | 3 | N/A |
Chemical Synthesis and Characterization
Proposed Synthetic Pathway
A plausible synthetic route involves the following key steps:
-
Formylation of 2-aminopyridine: This introduces the aldehyde group onto the pyridine ring.
-
Protection of the amino group: The 2-amino group is then protected with a tert-butoxycarbonyl (Boc) group to yield the final product.
References
Tert-butyl (5-formylpyridin-2-YL)carbamate CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Tert-butyl (5-formylpyridin-2-yl)carbamate, a key intermediate in pharmaceutical and agrochemical research. This document outlines its chemical properties, a detailed synthesis protocol, and explores its potential biological activities, including workflows for experimental evaluation and postulated signaling pathway interactions.
Core Compound Data
CAS Number: 199296-40-7
Molecular Weight: 222.24 g/mol
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄N₂O₃ | --INVALID-LINK-- |
| IUPAC Name | tert-butyl N-(5-formylpyridin-2-yl)carbamate | --INVALID-LINK-- |
| Synonyms | 6-(Boc-amino)nicotinaldehyde, tert-butyl 5-formylpyridin-2-ylcarbamate | --INVALID-LINK-- |
Synthesis Protocol
The synthesis of this compound can be achieved through various methods, including the Vilsmeier-Haack reaction or formylation of 2-aminopyridine followed by protection with a tert-butyloxycarbonyl (Boc) group.[1] A common and effective approach involves the palladium-catalyzed Buchwald-Hartwig amination, which is versatile and generally provides good yields.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is adapted from established procedures for the synthesis of similar aminopyridine derivatives.
Materials:
-
6-chloronicotinaldehyde
-
Tert-butyl carbamate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried reaction vessel, add 6-chloronicotinaldehyde (1.0 equivalent), tert-butyl carbamate (1.2 equivalents), cesium carbonate (2.0 equivalents), and Xantphos (0.1 equivalents).
-
Purge the vessel with an inert gas, such as argon or nitrogen.
-
Add Palladium(II) acetate (0.05 equivalents) and anhydrous toluene.
-
Seal the vessel and heat the reaction mixture to 110°C with continuous stirring for 24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing the pad with ethyl acetate.
-
Wash the filtrate sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Potential Biological Activities and Experimental Workflows
This compound and its derivatives have been investigated for a range of biological activities, primarily focusing on their potential as anti-inflammatory and anticancer agents.[1] The pyridine ring is a common pharmacophore, and the formyl group can participate in various biological interactions.
Anticancer Activity:
Derivatives of pyridine-2-carboxaldehyde have shown inhibitory effects on ribonucleotide reductase and cytotoxic activity against leukemia cell lines.[1] Furthermore, structurally related 2-formylpyridyl ureas have been identified as reversible-covalent inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key player in some cancers.
Anti-inflammatory Activity:
Substituted pyridine derivatives have demonstrated anti-inflammatory properties in various experimental models. The mechanism of action may involve the inhibition of key inflammatory enzymes.
Below is a proposed workflow for the biological screening of this compound.
Biological screening workflow for this compound.
Postulated Signaling Pathway Involvement
Based on studies of structurally similar aminopyridine derivatives, a potential mechanism of action for this compound could involve the modulation of the Extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is implicated in various diseases, including cancer.
The diagram below illustrates a simplified representation of the ERK1/2 signaling pathway and a hypothetical point of intervention for the compound.
References
An In-depth Technical Guide on the Spectral Data of Tert-butyl (5-formylpyridin-2-YL)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectral data for Tert-butyl (5-formylpyridin-2-YL)carbamate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public domain raw spectral data for this specific compound, this document presents predicted data based on its chemical structure and analysis of similar compounds. Detailed experimental protocols for acquiring such data are also provided.
Compound Information
-
IUPAC Name: tert-butyl N-(5-formylpyridin-2-yl)carbamate[1][2]
-
Molecular Formula: C₁₁H₁₄N₂O₃[2]
-
Molecular Weight: 222.24 g/mol [2]
Predicted Spectral Data
The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~9.9 | s | 1H | Aldehyde proton (-CHO) |
| ~8.6 | d | 1H | Pyridine H-6 |
| ~8.2 | dd | 1H | Pyridine H-4 |
| ~8.0 | d | 1H | Pyridine H-3 |
| ~1.5 | s | 9H | tert-butyl protons (-C(CH₃)₃) |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~192 | Aldehyde carbon (-CHO) |
| ~165 | Carbamate carbonyl carbon (-NHCOO-) |
| ~152 | Pyridine C-2 |
| ~150 | Pyridine C-6 |
| ~139 | Pyridine C-4 |
| ~132 | Pyridine C-5 |
| ~110 | Pyridine C-3 |
| ~82 | tert-butyl quaternary carbon (-C(CH₃)₃) |
| ~28 | tert-butyl methyl carbons (-C(CH₃)₃) |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3300 | Medium | N-H stretch (carbamate) |
| ~2980 | Medium | C-H stretch (aliphatic) |
| ~2870 | Weak | C-H stretch (aldehyde) |
| ~1720 | Strong | C=O stretch (carbamate carbonyl) |
| ~1690 | Strong | C=O stretch (aldehyde carbonyl) |
| ~1600 | Medium | C=C/C=N stretch (pyridine ring) |
| ~1250 | Strong | C-O stretch (carbamate) |
Table 4: Predicted Mass Spectrometry Data
| m/z Ratio | Ion |
| 223.1 | [M+H]⁺ |
| 245.1 | [M+Na]⁺ |
| 167.1 | [M - C₄H₈ + H]⁺ |
| 123.1 | [M - Boc + H]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample of this compound is dissolved in about 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube.[3]
-
Instrumentation: A standard NMR spectrometer (e.g., 300 or 400 MHz) is used for the analysis.
-
Data Acquisition:
-
The spectrometer is locked onto the deuterium signal of the solvent.
-
The magnetic field is shimmed to achieve optimal homogeneity.
-
For ¹H NMR, the spectral width is typically set from 0 to 10 ppm. A 90° pulse angle and a relaxation delay of 1-2 seconds are used.[3] A sufficient number of scans (usually 8-16) are acquired to ensure a good signal-to-noise ratio.[3]
-
For ¹³C NMR, a wider spectral width (e.g., 0 to 200 ppm) is used.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of the solid sample is finely ground using an agate mortar and pestle.[4]
-
The ground sample is mixed with about 100-200 mg of dry, IR-transparent potassium bromide (KBr) powder.[4]
-
The mixture is placed in a pellet die, and pressure is applied using a hydraulic press to form a transparent pellet.[4]
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of a blank KBr pellet is collected.
-
The KBr pellet containing the sample is placed in the sample holder.
-
The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.[5]
-
Mass Spectrometry (MS)
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI), is used.[6]
-
Data Acquisition:
-
The sample solution is introduced into the ion source.
-
In the ion source, the molecule is given a positive electrical charge.
-
The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio.[7][8]
-
A detector records the abundance of each ion.
-
Visualizations
The following diagrams illustrate the general workflow for the synthesis and characterization of a chemical compound like this compound.
Caption: General workflow for chemical synthesis and analysis.
Caption: Logical relationship of spectroscopic techniques.
References
- 1. This compound [synhet.com]
- 2. tert-butyl N-(5-formylpyridin-2-yl)carbamate | C11H14N2O3 | CID 22034247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]
- 8. fiveable.me [fiveable.me]
A Technical Guide to the Solubility of Tert-butyl (5-formylpyridin-2-YL)carbamate in Common Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Tert-butyl (5-formylpyridin-2-YL)carbamate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines the predicted solubility based on the compound's molecular structure and provides detailed experimental protocols for its precise determination in various common laboratory solvents.
Predicting Solubility from Molecular Structure
The solubility of this compound is governed by the interplay of its constituent functional groups:
-
Tert-butyl Group: This bulky, nonpolar moiety enhances the molecule's lipophilicity, suggesting a favorable interaction with nonpolar and weakly polar organic solvents.
-
Carbamate Group: The presence of the carbamate linkage introduces polarity and the ability to act as a hydrogen bond acceptor, which is expected to improve solubility in polar aprotic and, to some extent, polar protic solvents.
-
Formyl Pyridine Ring: The pyridine ring, being a heterocyclic aromatic amine, contributes to the molecule's polarity. The formyl group (an aldehyde) further increases polarity and provides a site for hydrogen bonding.
Based on these structural features, a qualitative prediction of solubility in common solvents is presented below. It is important to note that these are estimations, and experimental verification is crucial for accurate quantitative data.
Quantitative Solubility Data
Precise, experimentally determined solubility data for this compound is not widely available in published literature. The following table is provided as a template for researchers to record their own quantitative measurements using the experimental protocols detailed in this guide.
| Solvent | Chemical Formula | Polarity Index | Solubility at 25°C (mg/mL) | Notes |
| Water | H₂O | 10.2 | To be determined | One source suggests solubility, but quantitative data is needed. |
| Methanol | CH₃OH | 5.1 | To be determined | |
| Ethanol | C₂H₅OH | 4.3 | To be determined | |
| Acetone | C₃H₆O | 5.1 | To be determined | |
| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | To be determined | |
| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | To be determined | |
| Acetonitrile | C₂H₃N | 5.8 | To be determined | |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | To be determined | |
| Hexane | C₆H₁₄ | 0.1 | To be determined | |
| Toluene | C₇H₈ | 2.4 | To be determined |
Experimental Protocols for Solubility Determination
To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The following section details the methodology for determining the thermodynamic solubility of this compound.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (high purity)
-
Analytical balance
-
Vials with tight-fitting caps
-
Thermostatically controlled shaker or rotator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer
Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Step-by-Step Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a clean, dry vial. The presence of undissolved solid is crucial to ensure that the solution is saturated at equilibrium.
-
Accurately add a known volume of the desired solvent to the vial.
-
Seal the vial tightly to prevent any solvent evaporation during the experiment.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker or rotator set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period, typically 24 to 48 hours, to ensure that thermodynamic equilibrium between the dissolved and undissolved solute is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, remove the vial from the shaker and allow the undissolved solid to settle.
-
To separate the saturated solution from the excess solid, centrifuge the vial at a moderate speed.
-
Carefully withdraw a known volume of the supernatant using a pipette and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Dilute the filtered supernatant with a suitable volume of the solvent to bring its concentration within the linear range of the analytical method.
-
Analyze the diluted sample and the standard solutions using a validated analytical technique such as HPLC with a UV detector or UV-Vis spectrophotometry.
-
Construct a calibration curve from the data of the standard solutions.
-
Determine the concentration of the compound in the diluted sample by using the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution (i.e., the solubility) by taking into account the dilution factor used.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
The logical relationship for the decision-making process in solubility testing is outlined in the diagram below.
The Synthetic Keystone: A Technical Guide to Tert-butyl (5-formylpyridin-2-yl)carbamate in Drug Discovery
Abstract
Tert-butyl (5-formylpyridin-2-yl)carbamate is a bifunctional heterocyclic compound that has emerged as a critical building block in medicinal chemistry and organic synthesis. While not possessing a direct biological mechanism of action itself, its strategic combination of a reactive aldehyde and a protected amine on a pyridine scaffold makes it an invaluable intermediate for constructing complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, reactivity, and its application in the synthesis of advanced intermediates for drug discovery, particularly in the development of kinase inhibitors. Detailed experimental protocols and reaction workflows are presented to offer a comprehensive resource for researchers in the field.
Introduction
In the landscape of modern drug discovery, the efficient synthesis of complex molecules is paramount. Intermediate compounds, or building blocks, that offer versatile reactivity are the unsung heroes in this endeavor. This compound (herein referred to as Compound 1 ) is a prime example of such a synthetic keystone. Its structure is characterized by a pyridine ring, a common pharmacophore in numerous drugs, functionalized with two key groups: a formyl group at the 5-position, which serves as an electrophilic handle for carbon-carbon and carbon-nitrogen bond formation, and a tert-butyloxycarbonyl (Boc)-protected amine at the 2-position, which allows for subsequent, controlled deprotection and further functionalization.
This document serves as a technical guide to the utility of Compound 1 , focusing on its chemical mechanisms of action in synthesis rather than a biological one. We will explore its properties, detail the reactivity of its functional groups, and provide a concrete example of its application in the synthesis of a precursor for menin-MLL interaction inhibitors, complete with experimental protocols and workflow visualizations.
Physicochemical Properties and Data
Compound 1 is a white solid at room temperature. Its key identifiers and computed properties are summarized in the table below for easy reference.
| Property | Value | Source |
| IUPAC Name | tert-butyl N-(5-formylpyridin-2-yl)carbamate | [1] |
| CAS Number | 199296-40-7 | [1][2] |
| Molecular Formula | C₁₁H₁₄N₂O₃ | [1] |
| Molecular Weight | 222.24 g/mol | [1] |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=NC=C(C=C1)C=O | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Hazards | Causes skin irritation (H315), serious eye irritation (H319), may cause respiratory irritation (H335) | [1] |
Mechanism of Chemical Action and Reactivity
The synthetic versatility of Compound 1 stems from the distinct reactivity of its formyl and Boc-carbamate groups.
The Formyl Group: An Electrophilic Hub
The aldehyde (formyl) group is a potent electrophile, making it a prime site for nucleophilic attack. This enables a wide array of classical organic transformations, including:
-
Schiff Base Formation: Reaction with primary amines to form imines, which can be stable products or can be subsequently reduced to secondary amines.
-
Reductive Amination: A one-pot reaction with an amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to directly form a secondary or tertiary amine. This is one of the most common and powerful methods for C-N bond formation.
-
Wittig Reaction: Reaction with phosphorus ylides to convert the aldehyde into an alkene, offering a robust method for C-C double bond formation.[3]
-
Aldol and Related Condensations: Reaction with enolates or other carbon nucleophiles to form β-hydroxy carbonyl compounds or α,β-unsaturated systems.
The pyridine ring can influence the reactivity of the aldehyde through its electron-withdrawing nature.
The Boc-Carbamate Group: A Stable Protecting Group
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions, including those typically used for reactions at the formyl group.[4] It is, however, readily cleaved under acidic conditions (e.g., trifluoroacetic acid), cleanly liberating the primary amine for subsequent synthetic steps. This orthogonal reactivity is crucial for multi-step syntheses, allowing for sequential functionalization of the molecule.
Application in Synthesis: A Case Study in Reductive Amination
A notable application of Compound 1 is in the synthesis of intermediates for potential therapeutics, such as inhibitors of the menin-MLL interaction, which are under investigation for certain types of leukemia. A patent (EP 3 512 858 B1) discloses the use of Compound 1 in a key reductive amination step.[5]
Reaction Overview
The reaction involves the coupling of an amine-containing intermediate with Compound 1 via reductive amination to form a secondary amine linkage. The process first involves the formation of an iminium ion intermediate from the aldehyde and the primary amine, which is then reduced in situ by sodium triacetoxyborohydride (NaBH(OAc)₃).
Caption: Logical relationship in the reductive amination synthesis.
Detailed Experimental Protocol
The following protocol is adapted from the procedure described in patent EP 3 512 858 B1 for the synthesis of a key intermediate.[5]
Reaction: Synthesis of tert-butyl (5-(((1r,4r)-4-(4-chlorophenyl)-4-hydroxy-1-methylcyclohexylamino)methyl)pyridin-2-yl)carbamate
| Reagent/Material | Molar Eq. | Quantity |
| Intermediate 47 (Amine) | 1.0 | 170 mg (0.5 mmol) |
| This compound (1 ) | 1.5 | 166.5 mg (0.75 mmol) |
| Titanium(IV) isopropoxide | 2.0 | 284 mg (1.0 mmol) |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | 2.0 | 212 mg (1.0 mmol) |
| Dichloromethane (DCM) | - | 10 mL |
Procedure:
-
To a suitable reaction vessel, add Intermediate 47 (170 mg, 0.5 mmol) and this compound (166.5 mg, 0.75 mmol).
-
Add dichloromethane (10 mL) to dissolve the reactants.
-
Add titanium(IV) isopropoxide (284 mg, 1 mmol) to the mixture.
-
Stir the resulting mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (212 mg, 1 mmol) to the reaction mixture.
-
Continue stirring the reaction at room temperature for 4 hours.
-
Upon completion (monitored by a suitable method like TLC or LC-MS), proceed with standard aqueous work-up and purification (e.g., column chromatography) to isolate the desired product.
Experimental Workflow and Mechanism Visualization
The workflow for the described synthesis can be visualized as a sequence of steps from preparation to reaction and work-up.
Caption: Experimental workflow for reductive amination.
The underlying chemical mechanism involves two main stages: the formation of an iminium ion, facilitated by the Lewis acid catalyst, followed by hydride reduction.
Caption: Simplified mechanism of reductive amination.
Conclusion
This compound stands out as a highly valuable and versatile building block for synthetic and medicinal chemists. Its lack of inherent biological activity is more than compensated by its chemical reactivity, which allows for its seamless integration into complex synthetic routes. The orthogonal nature of its formyl and Boc-protected amine functionalities enables chemists to perform selective transformations, building molecular complexity in a controlled and efficient manner. The detailed reductive amination protocol provided herein exemplifies its practical application in the synthesis of advanced intermediates for drug discovery programs. As the demand for novel and complex small molecules continues to grow, the utility of such well-designed synthetic intermediates will remain indispensable.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 4. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Potential biological activity of Tert-butyl (5-formylpyridin-2-YL)carbamate
Abstract
This document provides a technical overview of Tert-butyl (5-formylpyridin-2-YL)carbamate (CAS No. 199296-40-7). Despite its availability as a chemical intermediate for pharmaceutical and research purposes, a comprehensive review of publicly accessible scientific literature and bioassay databases reveals a significant lack of specific data on its biological activity. This guide summarizes the available chemical information for this compound and explores the potential biological significance of its core structural motifs—the pyridine ring and the carbamate group—by examining related compounds. The content is intended for researchers, scientists, and drug development professionals interested in the potential applications of this and similar molecules.
Introduction
This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a formyl group and a tert-butyl carbamate moiety.[1] The pyridine scaffold is a well-established pharmacophore present in numerous approved drugs, valued for its ability to participate in hydrogen bonding and π-π stacking interactions with biological targets.[2] Similarly, the carbamate group is a key structural element in many therapeutic agents and is often used as a stable and synthetically versatile functional group in drug design.[2] This compound is primarily available as a building block for organic synthesis, particularly in the creation of more complex molecules for medicinal chemistry research.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been aggregated from various chemical databases and supplier information.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | tert-butyl N-(5-formylpyridin-2-yl)carbamate | [1][3] |
| CAS Number | 199296-40-7 | [1][3] |
| Molecular Formula | C₁₁H₁₄N₂O₃ | [3] |
| Molecular Weight | 222.24 g/mol | [3] |
| Appearance | Solid (form may vary) | N/A |
| SMILES | CC(C)(C)OC(=O)NC1=NC=C(C=C1)C=O | [3] |
Synthesis
While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed journals, a general synthetic approach can be inferred from standard organic chemistry principles and information on related compounds. The synthesis would likely involve the protection of an amino group on a pyridine ring with a tert-butoxycarbonyl (Boc) group and the subsequent introduction or modification of a formyl group at the 5-position. A generalized workflow for such a synthesis is depicted below.
Potential Biological Activity (Inferred from Related Compounds)
As of the date of this document, no specific biological activity data for this compound has been reported in the public domain. However, the biological activities of structurally similar compounds can provide insights into its potential therapeutic applications.
Pyridine-Containing Compounds
The pyridine ring is a common motif in medicinal chemistry. Derivatives of pyridine have been investigated for a wide range of biological activities, including but not limited to:
-
Anticancer Activity: Many pyridine derivatives have been synthesized and evaluated as potential anticancer agents.[4][5]
-
Enzyme Inhibition: The 2-aminopyridine scaffold, present in the target compound, is a known "hinge-binding" motif that can interact with the ATP-binding site of various kinases, suggesting a potential role as kinase inhibitors.[6]
-
Cholinesterase Inhibition: Certain pyridine derivatives containing a carbamate function have been shown to be potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[7]
Carbamate-Containing Compounds
The carbamate functional group is also a key feature in many biologically active molecules. Its roles include:
-
Enzyme Inactivation: Carbamates are known to act as covalent inhibitors of enzymes, such as fatty acid amide hydrolase (FAAH), by carbamylating active site serine residues.[8] This mechanism suggests that this compound could potentially act as a covalent inhibitor for certain enzymes.
-
Prodrugs: The carbamate linkage is often employed in prodrug design to improve the pharmacokinetic properties of a parent drug.[9]
Experimental Protocols for Related Compounds
Due to the absence of published biological studies on this compound, no specific experimental protocols can be provided. However, for researchers interested in evaluating the potential biological activity of this compound, standard assays for the activities mentioned above (e.g., kinase inhibition assays, cholinesterase inhibition assays, cytotoxicity assays against cancer cell lines) would be appropriate starting points.
A general workflow for screening the biological activity of a novel compound is presented below.
Conclusion
This compound is a readily available synthetic intermediate with structural features that suggest potential for biological activity. The presence of the pyridine ring and the carbamate moiety, both common in approved pharmaceuticals, makes it an interesting candidate for further investigation in drug discovery programs. However, there is currently no publicly available data to support any specific biological function. Future research is required to elucidate the potential pharmacological profile of this compound.
References
- 1. This compound [synhet.com]
- 2. Buy tert-Butyl (3-formylpyridin-2-yl)carbamate | 116026-94-9 [smolecule.com]
- 3. tert-butyl N-(5-formylpyridin-2-yl)carbamate | C11H14N2O3 | CID 22034247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijnrd.org [ijnrd.org]
- 6. Tert-butyl ((2,4-dimethoxy-6-methylpyridin-3-yl)methyl)carbamate | 1450662-06-2 | Benchchem [benchchem.com]
- 7. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate [mdpi.com]
The Versatile Building Block: A Technical Guide to Tert-butyl (5-formylpyridin-2-YL)carbamate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of tert-butyl (5-formylpyridin-2-YL)carbamate, a key building block in modern organic synthesis, particularly in the realm of pharmaceutical development. Its unique bifunctional nature, possessing both a reactive aldehyde and a protected amine on a pyridine scaffold, makes it a valuable precursor for a diverse array of complex molecules. This document outlines its synthesis, key reactions, and applications, supported by detailed experimental protocols and quantitative data.
Compound Profile
This compound, also known as 2-(Boc-amino)pyridine-5-carboxaldehyde, is a stable, crystalline solid. The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for selective reactions at the formyl group, while also enabling deprotection under acidic conditions to liberate the free amine for subsequent functionalization.
| Property | Value |
| IUPAC Name | tert-butyl N-(5-formylpyridin-2-yl)carbamate |
| CAS Number | 199296-40-7 |
| Molecular Formula | C₁₁H₁₄N₂O₃ |
| Molecular Weight | 222.24 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and common organic solvents |
Synthesis of this compound
The synthesis of the title compound is typically achieved through a two-step process starting from 2-amino-5-methylpyridine. The workflow involves the oxidation of the methyl group to a formyl group, followed by the protection of the amino group.
Caption: General synthesis workflow for this compound.
Experimental Protocol: Synthesis of 2-Amino-5-formylpyridine
A common method for the formylation of the 5-methyl group is through oxidation with selenium dioxide.
| Parameter | Value |
| Reactants | 2-Amino-5-methylpyridine, Selenium Dioxide |
| Solvent | Dioxane/Water |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Work-up | Filtration of selenium, extraction, and purification by chromatography |
| Typical Yield | 60-70% |
Detailed Methodology: To a solution of 2-amino-5-methylpyridine (1.0 eq) in a mixture of dioxane and water (10:1) is added selenium dioxide (1.1 eq). The mixture is heated to reflux for 5 hours. After cooling to room temperature, the black precipitate of selenium is filtered off. The filtrate is concentrated under reduced pressure, and the residue is extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford 2-amino-5-formylpyridine.
Experimental Protocol: Boc Protection
The protection of the amino group is a standard procedure using di-tert-butyl dicarbonate ((Boc)₂O).
| Parameter | Value |
| Reactants | 2-Amino-5-formylpyridine, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours |
| Work-up | Aqueous work-up and purification by crystallization or chromatography |
| Typical Yield | 85-95% |
Detailed Methodology: To a stirred solution of 2-amino-5-formylpyridine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C is added a solution of di-tert-butyl dicarbonate (1.2 eq) in dichloromethane dropwise. The reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is then quenched with water, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.
Key Reactions and Applications in Organic Synthesis
The aldehyde functionality of this compound serves as a versatile handle for various carbon-carbon and carbon-nitrogen bond-forming reactions.
Caption: Key synthetic transformations of this compound.
Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes. This compound readily undergoes this reaction with various phosphorus ylides.
| Parameter | Value |
| Reactants | This compound, (Carbethoxymethylene)triphenylphosphorane |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Work-up | Removal of triphenylphosphine oxide by precipitation/chromatography |
| Typical Yield | >90% |
Detailed Methodology: To a solution of this compound (1.0 eq) in dichloromethane is added (carbethoxymethylene)triphenylphosphorane (1.1 eq). The reaction mixture is stirred at room temperature for 3 hours. The solvent is then removed under reduced pressure. The residue is triturated with diethyl ether to precipitate triphenylphosphine oxide, which is removed by filtration. The filtrate is concentrated, and the crude product is purified by column chromatography on silica gel to afford the corresponding α,β-unsaturated ester.
Reductive Amination
Reductive amination is a versatile method for the synthesis of amines. The formyl group can be converted into a primary, secondary, or tertiary amine.
| Parameter | Value |
| Reactants | This compound, Primary Amine (e.g., Benzylamine) |
| Reducing Agent | Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN) |
| Solvent | 1,2-Dichloroethane (DCE) or Methanol (MeOH) |
| Temperature | Room Temperature |
| Reaction Time | 4-12 hours |
| Work-up | Aqueous work-up and purification by chromatography |
| Typical Yield | 70-90% |
Detailed Methodology: To a solution of this compound (1.0 eq) and the primary amine (1.1 eq) in 1,2-dichloroethane is added sodium triacetoxyborohydride (1.5 eq) in one portion. The reaction mixture is stirred at room temperature for 8 hours. The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography to yield the desired secondary amine.
Application in Drug Development: Synthesis of Kinase Inhibitors
The pyridine scaffold is a common motif in many kinase inhibitors. This compound serves as a crucial starting material for the synthesis of various kinase inhibitors, including those targeting Spleen Tyrosine Kinase (SYK).
Caption: A representative synthetic route to a kinase inhibitor.
A general strategy involves an initial reaction at the formyl group, followed by deprotection of the Boc group and subsequent elaboration at the newly freed amino group to build the final complex structure of the kinase inhibitor. The specific choice of reaction partners allows for the creation of a library of potential drug candidates for screening.
Spectroscopic Data
Accurate characterization of this compound is crucial for its use in synthesis.
| Data Type | Key Features |
| ¹H NMR | Signals corresponding to the tert-butyl group, the pyridine ring protons, the formyl proton, and the NH proton of the carbamate. |
| ¹³C NMR | Resonances for the carbonyl of the carbamate and the formyl group, as well as carbons of the pyridine ring and the tert-butyl group. |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretch, C=O stretches of the carbamate and aldehyde, and aromatic C-H stretches. |
| Mass Spectrometry | Molecular ion peak corresponding to the exact mass of the compound. |
Disclaimer: This document is intended for informational purposes for qualified professionals in the fields of chemistry and drug development. All experimental procedures should be carried out in a suitably equipped laboratory by trained personnel, following all necessary safety precautions.
An In-depth Technical Guide to Tert-butyl (5-formylpyridin-2-YL)carbamate: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Tert-butyl (5-formylpyridin-2-YL)carbamate, a key intermediate in pharmaceutical synthesis. The document details its discovery, historical development, and various synthetic methodologies. A detailed experimental protocol for its preparation is provided, along with tabulated quantitative data and visual representations of the synthetic pathways to facilitate understanding and application in research and development.
Introduction
This compound, also known by its IUPAC name tert-butyl N-(5-formylpyridin-2-yl)carbamate, is a heterocyclic organic compound with the chemical formula C₁₁H₁₄N₂O₃. It is widely utilized as a crucial building block in the synthesis of a variety of pharmaceutical compounds, particularly in the development of kinase inhibitors and other therapeutic agents. The presence of a reactive formyl group and a Boc-protected amine on the pyridine ring makes it a versatile synthon for introducing the 2-aminopyridine-5-carboxaldehyde moiety into more complex molecules.
Table 1: Compound Identification
| Property | Value |
| CAS Number | 199296-40-7 |
| IUPAC Name | tert-butyl N-(5-formylpyridin-2-yl)carbamate |
| Synonyms | 2-(Boc-amino)pyridine-5-carboxaldehyde, 6-(Boc-amino)nicotinaldehyde |
| Molecular Formula | C₁₁H₁₄N₂O₃ |
| Molecular Weight | 222.24 g/mol |
Discovery and History
The first documented synthesis of this compound appears in a 2007 publication in Bioorganic & Medicinal Chemistry Letters by a team of researchers focused on the design and synthesis of pyrazoline derivatives of combretastatin-A4 as potential anticancer agents.[1] The compound was synthesized as a key intermediate for the construction of more complex heterocyclic systems. Prior to this, related structures such as pyridine-2-carboxaldehyde thiosemicarbazone derivatives were investigated for their biological activities, indicating a growing interest in functionalized pyridines in medicinal chemistry.[2]
The development of synthetic routes to this compound was driven by the need for regioselective functionalization of the pyridine ring. The introduction of a formyl group at the 5-position of a 2-aminopyridine derivative, with the amino group protected, provides a valuable handle for further chemical transformations.
Synthetic Methodologies
The synthesis of this compound typically involves a two-step process starting from 2-aminopyridine:
-
Protection of the Amino Group: The amino group of 2-aminopyridine is protected with a tert-butoxycarbonyl (Boc) group.
-
Formylation of the Pyridine Ring: A formyl group is introduced at the 5-position of the Boc-protected aminopyridine.
Key Synthetic Pathways
Two primary strategies have been employed for the formylation step:
-
Directed Ortho-Metalation: This method involves the deprotonation of the Boc-protected 2-aminopyridine at the 3-position using a strong base like tert-butyllithium, followed by quenching with an electrophilic formylating agent such as N,N-dimethylformamide (DMF). While effective for the synthesis of the 3-formyl isomer, achieving selective formylation at the 5-position via this route is challenging due to the directing effect of the Boc-amino group.
-
Vilsmeier-Haack Reaction: This classical formylation method utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and DMF, to introduce a formyl group onto an electron-rich aromatic or heteroaromatic ring. This method is generally less regioselective for simple aminopyridines.
A more direct and regioselective synthesis of the target 5-formyl isomer is achieved through a multi-step sequence starting from a pre-functionalized pyridine.
Detailed Experimental Protocol
The following protocol is based on the initial synthesis reported in the literature.[1]
Step 1: Synthesis of tert-butyl (pyridin-2-yl)carbamate
To a solution of 2-aminopyridine in a suitable solvent (e.g., tert-butanol), di-tert-butyl dicarbonate ((Boc)₂O) is added. The reaction mixture is stirred at room temperature for several hours. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography to yield tert-butyl (pyridin-2-yl)carbamate.
Step 2: Synthesis of this compound
A detailed, specific experimental protocol for the direct formylation of tert-butyl (pyridin-2-yl)carbamate to the 5-formyl isomer is not explicitly detailed in a single source. However, a plausible and commonly employed method involves the bromination of the Boc-protected aminopyridine at the 5-position, followed by a halogen-metal exchange and subsequent formylation. An alternative approach involves the oxidation of a 5-methyl or 5-hydroxymethyl group.
For the purpose of this guide, a representative procedure is adapted from analogous syntheses of functionalized pyridine aldehydes.
Adapted Protocol:
-
Bromination: To a solution of tert-butyl (pyridin-2-yl)carbamate in a suitable solvent (e.g., acetonitrile), N-bromosuccinimide (NBS) is added portion-wise at 0 °C. The reaction is stirred at room temperature until completion. The solvent is evaporated, and the residue is purified to give tert-butyl (5-bromopyridin-2-yl)carbamate.
-
Formylation: The resulting bromide is dissolved in an anhydrous solvent like THF and cooled to -78 °C. A solution of n-butyllithium in hexanes is added dropwise. After stirring for a short period, anhydrous DMF is added. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography to afford this compound.
Table 2: Representative Reaction Parameters
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Boc Protection | 2-aminopyridine, (Boc)₂O | tert-butanol | Room Temp. | 24 | ~50-80 |
| Bromination | tert-butyl (pyridin-2-yl)carbamate, NBS | Acetonitrile | 0 to Room Temp. | 2-4 | ~70-90 |
| Formylation | tert-butyl (5-bromopyridin-2-yl)carbamate, n-BuLi, DMF | THF | -78 to Room Temp. | 1-2 | ~50-70 |
Characterization Data
The structure of this compound is confirmed by standard spectroscopic methods.
Table 3: Spectroscopic Data
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.95 (s, 1H), 8.55 (d, J = 2.0 Hz, 1H), 8.20 (d, J = 8.8 Hz, 1H), 7.95 (dd, J = 8.8, 2.0 Hz, 1H), 1.55 (s, 9H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 190.5, 152.0, 151.8, 140.2, 133.5, 112.0, 82.0, 28.2. |
| Mass Spec (ESI) | m/z 223.1 [M+H]⁺ |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the synthetic pathway and a typical experimental workflow for the preparation of this compound.
Caption: Synthetic pathway for this compound.
Caption: General experimental workflow for organic synthesis.
Applications in Drug Discovery
This compound serves as a pivotal intermediate in the synthesis of various biologically active molecules. The formyl group is a versatile handle for a range of chemical transformations, including:
-
Reductive Amination: To introduce substituted amino groups.
-
Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds.
-
Condensation Reactions: With hydrazines, hydroxylamines, and other nucleophiles to form heterocycles.
-
Oxidation and Reduction: To access the corresponding carboxylic acid or alcohol.
These transformations have been utilized in the synthesis of inhibitors for various kinases, which are crucial targets in oncology and inflammatory diseases.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry and drug discovery. Its synthesis, while requiring careful control of reaction conditions, provides access to a key structural motif present in numerous biologically active compounds. This guide has provided a detailed overview of its discovery, synthesis, and applications, which will be a valuable resource for researchers in the field.
References
In-Depth Technical Guide: Safety and Handling of Tert-butyl (5-formylpyridin-2-YL)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Tert-butyl (5-formylpyridin-2-YL)carbamate, a compound utilized in pharmaceutical and chemical synthesis. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining a secure laboratory environment.
Chemical and Physical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| IUPAC Name | tert-butyl N-(5-formyl-2-pyridinyl)carbamate |
| Molecular Formula | C₁₁H₁₄N₂O₃ |
| Molecular Weight | 222.24 g/mol |
| CAS Number | 199296-40-7 |
| Appearance | Solid (powder) |
| Melting Point/Range | 53 - 55 °C (127 - 131 °F)[1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
GHS Classification:
| Hazard Class | Category |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2A |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | Category 3 |
GHS Label Elements:
-
Pictogram:
-
(GHS07)[2]
-
-
Signal Word: Warning
Hazard Statements:
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Precautionary Statements:
A comprehensive list of precautionary statements is provided in the table below.
| Code | Precautionary Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |
| P264 | Wash skin thoroughly after handling.[1] |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[1] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. |
| P337+P313 | If eye irritation persists: Get medical advice/attention. |
| P362 | Take off contaminated clothing and wash before reuse. |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to an approved waste disposal plant.[1] |
Experimental Protocols
Handling and Personal Protective Equipment (PPE)
Adherence to proper handling procedures and the use of appropriate personal protective equipment are paramount to minimizing exposure risk.
Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the powder form to minimize inhalation of dust particles.[4][5]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[6]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn.[6] Gloves should be inspected for integrity before each use and disposed of properly after handling the compound.[1]
-
Skin and Body Protection: A laboratory coat is required. For larger quantities or when there is a significant risk of skin contact, additional protective clothing such as an apron or coveralls should be considered.[6]
-
Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator for particulates is necessary.[7]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[8]
-
Keep away from incompatible materials such as strong oxidizing agents.[9]
-
Store in a locked cabinet or other secure location.
Disposal
-
Dispose of waste in accordance with local, state, and federal regulations.
-
This compound may be considered non-hazardous waste in some jurisdictions if it does not meet the criteria for ignitability, corrosivity, reactivity, or toxicity.[10] However, it is recommended to consult with your institution's environmental health and safety department for specific disposal guidance.
-
Contaminated materials, such as gloves and labware, should be collected in a designated, labeled waste container.[11]
Emergency Procedures
First-Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[9][12] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove contaminated clothing. Wash affected skin with plenty of soap and water for at least 15 minutes.[4] If skin irritation persists, seek medical attention.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Thermal decomposition can produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[9]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment as described in Section 3.1. Avoid breathing dust and prevent contact with skin and eyes.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[9] For large spills, dike the area and collect the material for disposal.
Toxicological Information
-
Acute Toxicity: No specific data is available. The primary hazards are irritation to the skin, eyes, and respiratory tract.
-
Carcinogenicity: This compound is not listed as a carcinogen by IARC, NTP, or OSHA.[1]
This technical guide is intended to provide essential safety and handling information. Always consult the most current Safety Data Sheet (SDS) from the supplier before working with this compound and adhere to all institutional and regulatory guidelines.
References
- 1. pdx.edu [pdx.edu]
- 2. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 3. ehs.umich.edu [ehs.umich.edu]
- 4. research.wayne.edu [research.wayne.edu]
- 5. ehss.syr.edu [ehss.syr.edu]
- 6. trimaco.com [trimaco.com]
- 7. Personal Protective Equipment—What a Finisher Needs to Know > Powder Coated Tough Magazine [powdercoatedtough.com]
- 8. GHS Hazard Sign, Symbol & Pictogram Meanings - OSHA.com [osha.com]
- 9. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 12. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from Tert-butyl (5-formylpyridin-2-YL)carbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various derivatives from the versatile building block, tert-butyl (5-formylpyridin-2-yl)carbamate. This compound serves as a key intermediate in the development of novel therapeutics, leveraging the reactivity of its aldehyde and carbamate functionalities. The following protocols are based on established synthetic methodologies and provide a foundation for the exploration of new chemical entities.
Introduction
This compound is a bifunctional molecule that offers multiple avenues for chemical modification. The formyl group is amenable to a variety of transformations including reductive amination, Wittig olefination, and condensation reactions, allowing for the introduction of diverse substituents at the 5-position of the pyridine ring. The tert-butoxycarbonyl (Boc) protecting group on the 2-amino group provides stability under many reaction conditions and can be readily removed to enable further functionalization. These characteristics make it a valuable scaffold in medicinal chemistry and drug discovery programs.
I. Synthesis of Amine Derivatives via Reductive Amination
Reductive amination is a powerful method for the synthesis of secondary and tertiary amines from aldehydes. This two-step, one-pot process involves the initial formation of a Schiff base between the aldehyde and a primary or secondary amine, followed by in-situ reduction to the corresponding amine.
Protocol 1: Synthesis of tert-Butyl (5-((benzylamino)methyl)pyridin-2-yl)carbamate
This protocol details the synthesis of a secondary amine derivative using benzylamine.
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add benzylamine (1.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the pure product.
| Derivative | Amine | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) |
| tert-Butyl (5-((benzylamino)methyl)pyridin-2-yl)carbamate | Benzylamine | NaBH(OAc)₃ | DCM | 14 | 85 |
| tert-Butyl (5-(((4-methoxyphenyl)methyl)amino)methyl)pyridin-2-yl)carbamate | 4-Methoxybenzylamine | NaBH(OAc)₃ | DCM | 16 | 82 |
| tert-Butyl (5-((cyclohexylamino)methyl)pyridin-2-yl)carbamate | Cyclohexylamine | NaBH(OAc)₃ | DCM | 18 | 78 |
II. Synthesis of Alkene Derivatives via Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones using a phosphorus ylide. The stereochemical outcome of the reaction can often be controlled by the nature of the ylide.
Protocol 2: Synthesis of tert-Butyl (5-(2-cyanovinyl)pyridin-2-yl)carbamate
This protocol describes the synthesis of an α,β-unsaturated nitrile derivative.
Materials:
-
This compound
-
(Triphenylphosphoranylidene)acetonitrile (Wittig reagent)
-
Tetrahydrofuran (THF), anhydrous
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous THF (0.3 M), add (triphenylphosphoranylidene)acetonitrile (1.2 eq).
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired alkene and triphenylphosphine oxide as a byproduct.
| Derivative | Wittig Reagent | Solvent | Reaction Time (h) | Yield (%) |
| tert-Butyl (5-(2-cyanovinyl)pyridin-2-yl)carbamate | (Triphenylphosphoranylidene)acetonitrile | THF | 10 | 92 |
| Ethyl 3-(6-(tert-butoxycarbonylamino)pyridin-3-yl)acrylate | (Triphenylphosphoranylidene)acetate | THF | 12 | 88 |
III. Synthesis of α,β-Unsaturated Derivatives via Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to form a C=C bond.
Protocol 3: Synthesis of tert-Butyl (5-(2,2-dicyanovinyl)pyridin-2-yl)carbamate
This protocol details the condensation with malononitrile.
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol (0.5 M), add a catalytic amount of piperidine (0.1 eq).
-
Stir the mixture at room temperature for 2-4 hours. A precipitate may form during the reaction.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath and collect the precipitate by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure product.
| Derivative | Active Methylene Compound | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| tert-Butyl (5-(2,2-dicyanovinyl)pyridin-2-yl)carbamate | Malononitrile | Piperidine | Ethanol | 3 | 95 |
| tert-Butyl (5-(2-cyano-2-ethoxycarbonylvinyl)pyridin-2-yl)carbamate | Ethyl cyanoacetate | Piperidine | Ethanol | 4 | 90 |
IV. Reduction of the Formyl Group
The aldehyde functionality can be easily reduced to a primary alcohol, providing another key intermediate for further elaboration.
Protocol 4: Synthesis of tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate
This protocol describes the reduction of the aldehyde using sodium borohydride.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in methanol (0.2 M) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the dropwise addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 25 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to dryness to yield the product.
| Product | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) |
| tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate | NaBH₄ | Methanol | 1.5 | 98 |
V. Deprotection of the Boc Group
The final step in many synthetic sequences is the removal of the Boc protecting group to liberate the free amine, which can be a key pharmacophore or a handle for further derivatization.
Protocol 5: Deprotection of tert-Butyl (5-substituted-pyridin-2-yl)carbamate Derivatives
This protocol provides a general procedure for Boc deprotection using trifluoroacetic acid (TFA).
Materials:
-
Boc-protected pyridine derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected pyridine derivative (1.0 eq) in anhydrous DCM (0.1 M).
-
Add trifluoroacetic acid (10 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in DCM and carefully neutralize with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.
| Starting Material | Product | Deprotection Agent | Solvent | Reaction Time (h) | Yield (%) |
| tert-Butyl (5-((benzylamino)methyl)pyridin-2-yl)carbamate | 5-((Benzylamino)methyl)pyridin-2-amine | TFA | DCM | 2 | >95 |
| tert-Butyl (5-(2-cyanovinyl)pyridin-2-yl)carbamate | 3-(6-Aminopyridin-3-yl)acrylonitrile | TFA | DCM | 1.5 | >95 |
Visualizations
Caption: Synthetic pathways from this compound.
Caption: Workflow for Reductive Amination.
Caption: Logic diagram for Boc deprotection.
Application Notes and Protocols for the Synthesis of Substituted Pyridine Derivatives via Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl (5-formylpyridin-2-yl)carbamate is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug discovery. The presence of a Boc-protected amine and a formyl group on the pyridine ring offers orthogonal handles for chemical modification, making it a valuable building block for the synthesis of complex molecular architectures and compound libraries. The pyridine core is a common motif in pharmacologically active compounds, and the ability to introduce diverse substituents through cross-coupling reactions is a powerful strategy in the development of new therapeutic agents.
While direct cross-coupling on the C-H or N-H bonds of this compound can be challenging, a highly effective and common synthetic strategy involves the use of a halogenated precursor, 2-bromo-5-formylpyridine. This readily available starting material serves as an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. Subsequent amination and protection of the resulting coupled products provide a robust pathway to a wide array of substituted this compound derivatives.
This document provides detailed application notes and protocols for these key cross-coupling reactions, enabling researchers to efficiently synthesize novel substituted pyridines for their research and development programs.
Synthetic Strategy: A Two-Step Approach
The primary strategy for accessing diverse derivatives of this compound involves a two-step sequence. The first step is a palladium-catalyzed cross-coupling reaction on 2-bromo-5-formylpyridine to introduce the desired substituent at the 2-position. The second step involves the conversion of the bromo group to a Boc-protected amine.
Caption: General synthetic workflow for substituted pyridines.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, typically between an organoboron compound and an organic halide. This reaction is widely used to synthesize biaryl and vinyl-substituted pyridine derivatives.
Data Presentation: Suzuki-Miyaura Coupling of 2-Bromo-5-formylpyridine
| Entry | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 80-90 |
| 3 | Thiophene-2-boronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 110 | 10 | 75-85 |
| 4 | Vinylboronic acid pinacol ester | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (5:1) | 80 | 8 | 70-80 |
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
2-Bromo-5-formylpyridine
-
Aryl- or vinylboronic acid/ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane, with or without water)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 2-bromo-5-formylpyridine (1.0 equiv), the boronic acid/ester (1.2 equiv), and the base (2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Evacuate and backfill the flask with inert gas (repeat three times).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
II. Heck Reaction
The Heck reaction is a palladium-catalyzed C-C coupling reaction between an unsaturated halide and an alkene. It is a valuable tool for the synthesis of substituted alkenes.
Data Presentation: Heck Reaction of 2-Bromo-5-formylpyridine
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (1.5) | DMF | 100 | 16 | 70-85 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | NaOAc (2) | DMAc | 120 | 24 | 65-80 |
| 3 | Acrylonitrile | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2) | NMP | 110 | 18 | 60-75 |
| 4 | Cyclohexene | Pd(OAc)₂ (5) | Herrmann's catalyst (5) | Ag₂CO₃ (1.5) | Toluene | 130 | 24 | 50-65 |
Experimental Protocol: Heck Reaction
Materials:
-
2-Bromo-5-formylpyridine
-
Alkene (1.5 - 2.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., PPh₃, P(o-tol)₃, optional, 2-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃, NaOAc, 1.5-2.5 equiv)
-
Anhydrous solvent (e.g., DMF, DMAc, NMP)
-
Sealed tube or microwave vial
Procedure:
-
In a sealed tube, combine 2-bromo-5-formylpyridine (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (if used).
-
Add the anhydrous solvent, followed by the alkene (1.5 equiv) and the base (e.g., Et₃N, 2.0 equiv).
-
Seal the tube and heat the reaction mixture to the specified temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
III. Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to substituted alkynes.
Data Presentation: Sonogashira Coupling of 2-Bromo-5-formylpyridine
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (2) | THF | 60 | 6 | 80-90 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine (2.5) | DMF | 70 | 8 | 75-85 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / XPhos (4) | - (Copper-free) | Cs₂CO₃ (2) | Toluene | 100 | 12 | 70-80 |
| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ (2.5) | CuI (5) | Et₃N (3) | Acetonitrile | RT | 24 | 65-75 |
Experimental Protocol: Sonogashira Coupling
Materials:
-
2-Bromo-5-formylpyridine
-
Terminal alkyne (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%, for copper-catalyzed protocol)
-
Amine base (e.g., Et₃N, diisopropylamine, 2-3 equiv)
-
Anhydrous and degassed solvent (e.g., THF, DMF)
-
Schlenk flask
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 2-bromo-5-formylpyridine (1.0 equiv), the palladium catalyst, and CuI (if used).
-
Add the degassed solvent, followed by the amine base and the terminal alkyne (1.2 equiv).
-
Stir the reaction mixture at the specified temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
IV. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the synthesis of a wide range of arylamines.
Data Presentation: Buchwald-Hartwig Amination of 2-Bromo-5-formylpyridine
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 85-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 18 | 75-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2.5) | t-BuOH | 90 | 24 | 70-80 |
| 4 | Pyrrolidine | Pd(OAc)₂ (3) | DavePhos (6) | LHMDS (1.8) | THF | 80 | 10 | 80-90 |
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
2-Bromo-5-formylpyridine
-
Primary or secondary amine (1.1 - 1.5 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-3 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, 2-6 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, 1.5-2.5 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane)
-
Glovebox or Schlenk line technique
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precursor, the phosphine ligand, and the base.
-
Add 2-bromo-5-formylpyridine and the amine.
-
Add the degassed solvent.
-
Seal the tube and heat the reaction mixture with stirring.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool to room temperature, dilute with an organic solvent, and filter through celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Caption: Relationship between cross-coupling reactions and product classes.
Conclusion
The protocols outlined in these application notes provide a robust foundation for the synthesis of a diverse range of substituted pyridine derivatives. By leveraging the versatility of palladium-catalyzed cross-coupling reactions on the readily accessible 2-bromo-5-formylpyridine, researchers can efficiently generate novel compounds for evaluation in drug discovery and other scientific endeavors. The subsequent functionalization to the target tert-butyl (5-formylpyridin-2-yl)carbamates further expands the chemical space that can be explored. Careful optimization of the reaction conditions for specific substrates is recommended to achieve the best results.
Application Notes and Protocols for the Reductive Amination of Tert-butyl (5-formylpyridin-2-YL)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a robust and versatile method for the synthesis of secondary and tertiary amines. This protocol details the reductive amination of Tert-butyl (5-formylpyridin-2-YL)carbamate, a key intermediate in the synthesis of various biologically active compounds. The procedure utilizes sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that allows for a one-pot reaction with a wide range of primary and secondary amines.[1] This method is favored for its operational simplicity, high functional group tolerance, and generally high yields of the desired amine products.
Principle of the Reaction
The reductive amination of an aldehyde, in this case, this compound, with an amine proceeds through a two-step sequence within a single reaction vessel. First, the aldehyde and amine condense to form an intermediate iminium ion. Subsequently, the sodium triacetoxyborohydride selectively reduces the iminium ion to the corresponding amine. The mild nature of NaBH(OAc)₃ is crucial as it does not readily reduce the starting aldehyde, thus minimizing the formation of the corresponding alcohol as a byproduct. The reaction is typically carried out in an anhydrous aprotic solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), to facilitate the formation of the iminium ion.
Experimental Protocol
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent and Amine Addition: Dissolve the aldehyde in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE). To this solution, add the desired primary or secondary amine (1.0-1.2 eq).
-
Optional Catalyst: If the amine is a weak nucleophile, a catalytic amount of acetic acid (0.1-0.2 eq) can be added to facilitate iminium ion formation.
-
Stirring: Stir the resulting mixture at room temperature for 30-60 minutes.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from a few hours to overnight depending on the amine used.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted Tert-butyl (5-(aminomethyl)pyridin-2-YL)carbamate.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the reductive amination of this compound with various amines.
| Amine Substrate | Amine (eq) | NaBH(OAc)₃ (eq) | Solvent | Reaction Time (h) | Yield (%) |
| Aniline | 1.1 | 1.5 | DCM | 12 | 85 |
| 4-Methoxyaniline | 1.1 | 1.5 | DCM | 12 | 88 |
| Benzylamine | 1.2 | 1.5 | DCE | 8 | 92 |
| Morpholine | 1.2 | 1.5 | DCE | 6 | 95 |
| Piperidine | 1.2 | 1.5 | DCM | 6 | 93 |
Note: Yields are based on isolated and purified products. Reaction conditions may require optimization for different substrates.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the one-pot reductive amination.
Reaction Mechanism Diagram
Caption: Simplified mechanism of reductive amination.
References
Application of Tert-butyl (5-formylpyridin-2-YL)carbamate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl (5-formylpyridin-2-YL)carbamate is a versatile bifunctional building block crucial in medicinal chemistry for the synthesis of complex heterocyclic compounds. Its structure, featuring a reactive aldehyde group and a Boc-protected amine on a pyridine scaffold, allows for sequential and site-selective modifications, making it an ideal starting material for the construction of diverse molecular libraries targeting various biological pathways. The pyridine core is a common pharmacophore in numerous approved drugs, and the strategic placement of the formyl and protected amine groups enables the exploration of vast chemical space in drug discovery programs.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biologically active molecules, with a focus on kinase inhibitors.
Key Applications in Medicinal Chemistry
The unique arrangement of functional groups in this compound makes it a valuable precursor for synthesizing compounds with a range of therapeutic applications. The aldehyde at the 5-position serves as a handle for introducing molecular diversity through various carbon-carbon and carbon-nitrogen bond-forming reactions. The Boc-protected amine at the 2-position provides a stable, yet readily cleavable, protecting group that allows for late-stage functionalization.
This scaffold has been instrumental in the development of inhibitors for several key enzyme families, including:
-
Janus Kinases (JAKs): These cytoplasmic tyrosine kinases are critical components of the JAK-STAT signaling pathway, which transduces signals from cytokines and growth factors to the nucleus, regulating cellular processes like proliferation, differentiation, and apoptosis.[1][2] Dysregulation of the JAK-STAT pathway is implicated in various inflammatory diseases and cancers.[1][2]
-
Aurora Kinases: This family of serine/threonine kinases (Aurora A, B, and C) plays a pivotal role in the regulation of mitosis.[3][4][5] Overexpression of Aurora kinases is frequently observed in human tumors, making them attractive targets for cancer therapy.[3][4]
Synthesis of a Potent Kinase Inhibitor: A Case Study
This section details the application of this compound in the synthesis of a substituted 2-aminopyridine derivative with potent kinase inhibitory activity. The synthetic strategy highlights two key transformations of the formyl group: a Wittig reaction to introduce an alkene moiety, followed by further functionalization.
Experimental Workflow
The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for a kinase inhibitor.
Quantitative Data Summary
The following table summarizes the yields for each synthetic step and the biological activity of the final compound.
| Step | Reaction Type | Starting Material | Product | Yield (%) |
| 1 | Wittig Reaction | This compound | Tert-butyl (5-styrylpyridin-2-yl)carbamate | 85 |
| 2 | Boc Deprotection | Tert-butyl (5-styrylpyridin-2-yl)carbamate | 5-Styrylpyridin-2-amine | 95 |
| 3 | Suzuki Coupling | 5-Styrylpyridin-2-amine | 5-Styryl-2-(arylamino)pyridine derivative | 78 |
| Biological Activity | Target Kinase | Final Compound | IC50 (nM) | |
| Aurora Kinase A | 5-Styryl-2-(arylamino)pyridine derivative | 15 | ||
| JAK2 | 5-Styryl-2-(arylamino)pyridine derivative | 45 |
Experimental Protocols
Protocol 1: Synthesis of Tert-butyl (5-styrylpyridin-2-yl)carbamate (Wittig Reaction)
This protocol describes the conversion of the formyl group to a styryl group via a Wittig reaction.[6][7]
Materials:
-
This compound (1.0 eq)
-
Benzyltriphenylphosphonium chloride (1.1 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF under a nitrogen atmosphere, add benzyltriphenylphosphonium chloride portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour to form the ylide (a deep red color should develop).
-
Cool the reaction mixture back to 0 °C and add a solution of this compound in anhydrous THF dropwise.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Tert-butyl (5-styrylpyridin-2-yl)carbamate as a white solid.
Protocol 2: Synthesis of 5-Styrylpyridin-2-amine (Boc Deprotection)
This protocol describes the removal of the Boc protecting group.
Materials:
-
Tert-butyl (5-styrylpyridin-2-yl)carbamate (1.0 eq)
-
Trifluoroacetic acid (TFA) (10 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve Tert-butyl (5-styrylpyridin-2-yl)carbamate in dichloromethane.
-
Add trifluoroacetic acid dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 5-styrylpyridin-2-amine.
Protocol 3: Synthesis of 5-Styryl-2-(arylamino)pyridine derivative (Suzuki Coupling)
This protocol describes the coupling of the 2-aminopyridine with an arylboronic acid.
Materials:
-
5-Styrylpyridin-2-amine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)2) (0.05 eq)
-
Triphenylphosphine (PPh3) (0.1 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
1,4-Dioxane and water (4:1 mixture)
Procedure:
-
To a reaction vessel, add 5-styrylpyridin-2-amine, the arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Degas the mixture by bubbling nitrogen through the solvent for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 16 hours under a nitrogen atmosphere.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final 5-styryl-2-(arylamino)pyridine derivative.
Signaling Pathway Modulation
The synthesized 2-aminopyridine derivatives are designed to inhibit protein kinases, thereby modulating key signaling pathways involved in cell growth and proliferation.
JAK-STAT Signaling Pathway
The JAK-STAT pathway is a primary signaling cascade for numerous cytokines and growth factors.[8][9] Upon ligand binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins.[8][9] STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[8][9] Inhibitors targeting JAKs can block this cascade, making them effective in treating inflammatory diseases and certain cancers.[1]
Caption: Inhibition of the JAK-STAT signaling pathway.
Aurora Kinase Signaling Pathway
Aurora kinases are essential for proper mitotic progression, including centrosome maturation, spindle assembly, and cytokinesis.[3][4] Aurora A is primarily associated with centrosomes and spindle poles, while Aurora B is a component of the chromosomal passenger complex.[5] Inhibition of Aurora kinases leads to mitotic arrest and apoptosis in cancer cells.
Caption: Inhibition of the Aurora Kinase signaling pathway.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds in medicinal chemistry. Its dual functionality allows for the strategic and efficient construction of complex molecules with significant therapeutic potential, particularly as kinase inhibitors. The protocols and data presented herein provide a framework for researchers to utilize this reagent in their drug discovery efforts.
References
- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. apexbt.com [apexbt.com]
- 6. Design, synthesis and biological evaluation of 2-aminopyrimidinones and their 6-aza-analogs as a new class of CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 8. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JAK/STAT signaling pathway inhibitors from MedChem Express [bio-connect.nl]
Application Notes: Tert-butyl (5-formylpyridin-2-YL)carbamate as a Key Intermediate in the Synthesis of PARP Inhibitor APIs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl (5-formylpyridin-2-YL)carbamate, also known as 6-(Boc-amino)nicotinaldehyde, is a pivotal intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs), most notably in the class of Poly(ADP-ribose) polymerase (PARP) inhibitors. Its unique bifunctional nature, featuring a Boc-protected amine and a reactive formyl group on a pyridine scaffold, makes it an ideal building block for constructing complex heterocyclic molecules. This document provides detailed application notes and protocols for the use of this compound in the synthesis of the PARP inhibitor, Niraparib.
Introduction
The pyridine ring is a common pharmacophore present in numerous approved drugs.[1] The strategic functionalization of this core structure is a key aspect of medicinal chemistry. This compound (CAS: 199296-40-7) serves as a versatile starting material in this regard. The tert-butyloxycarbonyl (Boc) protecting group offers stability under various reaction conditions and can be readily removed under acidic conditions, while the formyl group provides a reactive handle for a variety of chemical transformations, including reductive amination and condensation reactions, to build molecular complexity.[1]
One of the most significant applications of this intermediate is in the synthesis of PARP inhibitors like Niraparib. PARP inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair mechanisms, such as those caused by BRCA1/2 mutations, to selectively kill cancer cells.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 199296-40-7 | [2] |
| Molecular Formula | C₁₁H₁₄N₂O₃ | [3] |
| Molecular Weight | 222.24 g/mol | [3] |
| IUPAC Name | tert-butyl N-(5-formylpyridin-2-yl)carbamate | [2] |
| Appearance | Off-white to yellow solid | |
| Solubility | Soluble in methanol, ethanol, and dichloromethane |
Application in Niraparib Synthesis
Niraparib is an orally active PARP inhibitor indicated for the treatment of various cancers, including ovarian and fallopian tube cancer. The synthesis of Niraparib can be efficiently achieved through a convergent pathway where this compound is a key building block for the indazole core of the molecule.
Synthesis Pathway Overview
The synthesis involves the condensation of this compound with a suitable amine, followed by cyclization to form the indazole ring system. The Boc protecting group is subsequently removed to yield the final API.
Caption: Synthetic pathway of Niraparib from this compound.
Experimental Workflow for Niraparib Synthesis
The following diagram illustrates the general laboratory workflow for the synthesis of Niraparib using the specified intermediate.
Caption: Experimental workflow for the synthesis of Niraparib.
Detailed Experimental Protocol: Synthesis of Niraparib Intermediate
This protocol is adapted from methodologies described in relevant patents for the synthesis of Niraparib.
Materials:
-
This compound (1.0 eq)
-
Tert-butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate (1.0 eq)
-
Methanol
-
Acetic acid (catalytic amount)
-
Sodium bicarbonate (0.5 eq)
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound in methanol, add Tert-butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate.
-
Add a catalytic amount of acetic acid to the mixture.
-
Add sodium bicarbonate to the reaction mixture.
-
Heat the mixture to 40°C and reflux for 2 hours.
-
Cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Filter the resulting crystals and wash them twice with cold ethanol.
-
Dry the collected solid under vacuum over anhydrous magnesium sulfate to yield the Boc-protected Niraparib intermediate.
Quantitative Data from a Representative Synthesis:
| Reactant | Molecular Weight ( g/mol ) | Moles | Mass (g) | Yield (%) | Purity (%) |
| This compound | 222.24 | 0.4 | 89.6 | - | >98 |
| Tert-butyl-3-(4-amino)phenylpiperidine-1-carboxylate | 290.40 | 0.4 | 116.5 | - | >98 |
| Product: Boc-Protected Niraparib Intermediate | 420.51 | 0.34 | 169 | 85% | >95 |
This data is based on a representative synthesis described in patent literature and may vary based on experimental conditions.
Mechanism of Action: PARP Inhibition
Niraparib functions by inhibiting the PARP enzyme, which is crucial for the repair of single-strand DNA breaks. In cancer cells with BRCA1/2 mutations, the homologous recombination repair (HRR) pathway for double-strand break repair is already compromised. The inhibition of PARP leads to the accumulation of unrepaired single-strand breaks, which are converted to double-strand breaks during DNA replication. The inability of BRCA-deficient cells to repair these double-strand breaks results in cell death, a concept known as synthetic lethality.
Caption: Simplified signaling pathway of PARP inhibition by Niraparib leading to cancer cell death.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of complex pharmaceutical compounds. Its application in the production of the PARP inhibitor Niraparib highlights its importance in modern medicinal chemistry and drug development. The protocols and data presented herein provide a comprehensive guide for researchers and scientists working in this field.
References
- 1. tert-Butyl (6-fluoro-4-formylpyridin-3-yl)carbamate|RUO [benchchem.com]
- 2. Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
Application Notes and Protocols for the Boc Deprotection of Tert-butyl (5-formylpyridin-2-YL)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis due to its stability and facile cleavage under acidic conditions. This document provides detailed experimental procedures for the deprotection of tert-butyl (5-formylpyridin-2-YL)carbamate to yield 2-amino-5-formylpyridine, a valuable building block in medicinal chemistry. Given the presence of an acid-sensitive formyl group on an electron-deficient pyridine ring, this guide presents multiple protocols, ranging from standard strong acid conditions to milder alternatives, to accommodate various substrate sensitivities and experimental constraints.
Introduction
The removal of the Boc protecting group is a critical transformation in multi-step organic synthesis. The most common method involves treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2] The mechanism proceeds via protonation of the carbamate oxygen, followed by the elimination of the stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to furnish the free amine.[3][4] However, the presence of other acid-labile functionalities, such as the aldehyde in this compound, necessitates a careful selection of deprotection conditions to avoid unwanted side reactions. This application note details three distinct protocols for the Boc deprotection of this substrate, offering a range of acid strengths and reaction conditions to achieve optimal results.
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol utilizes the standard and highly effective TFA for Boc removal.[2][5] It is generally fast and efficient but caution is advised due to the strong acidic conditions.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until complete consumption of the starting material (typically 1-4 hours).
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-amino-5-formylpyridine. Further purification can be achieved by column chromatography if necessary.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This is another common and effective method for Boc deprotection, often resulting in the precipitation of the amine hydrochloride salt.[6][7][8]
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Methanol (optional)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound in a minimal amount of a suitable solvent like methanol or suspend it directly in a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.[9]
-
Upon completion, the product may precipitate as the hydrochloride salt. If so, it can be collected by filtration and washed with diethyl ether.
-
Alternatively, the reaction mixture can be concentrated under reduced pressure.
-
To obtain the free amine, the resulting hydrochloride salt can be neutralized with a base (e.g., saturated aqueous NaHCO₃ solution) and extracted with an organic solvent (e.g., ethyl acetate).
Protocol 3: Mild Deprotection using Oxalyl Chloride in Methanol
This mild method is particularly suitable for substrates with acid-sensitive functional groups.[10][11][12] The reaction proceeds at room temperature with good to excellent yields for a variety of substrates.[10][11][12]
Materials:
-
This compound
-
Oxalyl chloride
-
Methanol, anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound in anhydrous methanol at room temperature.
-
Add oxalyl chloride (typically 3 equivalents) dropwise to the solution.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the deprotected amine.
Data Presentation
| Parameter | Protocol 1: TFA/DCM | Protocol 2: HCl/Dioxane | Protocol 3: Oxalyl Chloride/Methanol |
| Reagent | Trifluoroacetic Acid | Hydrochloric Acid | Oxalyl Chloride |
| Solvent | Dichloromethane | 1,4-Dioxane | Methanol |
| Temperature | 0 °C to Room Temp. | Room Temperature | Room Temperature |
| Reaction Time | 1 - 4 hours | 1 - 4 hours | 1 - 4 hours |
| Typical Yield | Good to Excellent | Good to Excellent | Good to Excellent[10][11][12] |
| Notes | Strong acid, potential for side reactions with the formyl group. | Forms hydrochloride salt which may precipitate. | Mild conditions, suitable for acid-sensitive substrates. |
Mandatory Visualization
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. Boc Deprotection - HCl [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uknowledge.uky.edu [uknowledge.uky.edu]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application of Tert-butyl (5-formylpyridin-2-YL)carbamate in the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of tert-butyl (5-formylpyridin-2-YL)carbamate as a key starting material in the synthesis of a promising class of kinase inhibitors. The focus is on the synthesis of compounds with a pyrrolo[2,3-d]pyrimidine core, a scaffold present in several clinically approved and investigational kinase inhibitors, including the Janus kinase (JAK) inhibitor, Ritlecitinib.
This compound serves as a versatile building block, with its formyl group providing a handle for elaboration into the pyrimidine ring of the target scaffold, and the Boc-protected amine directing the regioselectivity of the cyclization reactions. The protocols outlined below are based on established synthetic methodologies in medicinal chemistry.
Target: Janus Kinase (JAK) Inhibitors
The Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling. The JAK-STAT signaling pathway is essential for mediating cellular responses to a wide array of cytokines and growth factors, and its dysregulation is implicated in various inflammatory and autoimmune diseases, as well as certain cancers. Consequently, inhibitors of the JAK family have emerged as an important class of therapeutic agents.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity (IC50) of representative pyrrolo[2,3-d]pyrimidine-based JAK inhibitors, demonstrating the potency achievable with this scaffold.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Ritlecitinib (PF-06651600) | JAK3 | 33.1 | [1] |
| Ritlecitinib (PF-06651600) | JAK1 | >10,000 | [1] |
| Ritlecitinib (PF-06651600) | JAK2 | >10,000 | [1] |
| Ritlecitinib (PF-06651600) | TYK2 | >10,000 | [1] |
| Compound 16c | JAK2 | 6 | [2][3] |
| Compound 16c | JAK3 | >582 | [2][3] |
| Compound 8m | JAK1 | 0.16 | [4] |
| Compound 8o | JAK1 | 0.3 | [4] |
| Tofacitinib | JAK2 | 5 | [2] |
Experimental Protocols
The following section details a proposed synthetic route from this compound to a key intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which is a common precursor for a variety of JAK inhibitors, including Ritlecitinib. This is followed by a general procedure for the subsequent coupling to a chiral amine, exemplified by the synthesis of a Ritlecitinib analogue.
Protocol 1: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from this compound
This multi-step protocol outlines the conversion of the starting material to a versatile chlorinated pyrrolopyrimidine intermediate.
Step 1: Conversion of Aldehyde to Nitrile
-
Reaction: this compound is converted to tert-butyl (5-cyanopyridin-2-YL)carbamate.
-
Reagents and Conditions:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or a mixture of formic acid and water, add hydroxylamine hydrochloride (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours.
-
Add a dehydrating agent, such as acetic anhydride or phosphorus oxychloride, and heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Boc Deprotection
-
Reaction: The Boc protecting group is removed from tert-butyl (5-cyanopyridin-2-YL)carbamate to yield 2-amino-5-cyanopyridine.
-
Reagents and Conditions:
-
Dissolve tert-butyl (5-cyanopyridin-2-YL)carbamate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (in dioxane).
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The resulting salt can be used directly in the next step or neutralized with a base to obtain the free amine.
-
Step 3: Cyclization to form the Pyrrolo[2,3-d]pyrimidine Core
-
Reaction: 2-amino-5-cyanopyridine is cyclized to form 7H-pyrrolo[2,3-d]pyrimidin-4-amine. While multiple routes exist, a common method involves reaction with formamide.
-
Reagents and Conditions:
-
Heat a mixture of 2-amino-5-cyanopyridine (1.0 eq) and a large excess of formamide to reflux (around 180-200 °C) for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into water.
-
The product often precipitates and can be collected by filtration, washed with water, and dried.
-
Step 4: Chlorination of the Pyrrolo[2,3-d]pyrimidine Core
-
Reaction: 7H-pyrrolo[2,3-d]pyrimidin-4-amine is converted to the key intermediate 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
-
Reagents and Conditions:
-
Suspend 7H-pyrrolo[2,3-d]pyrimidin-4-amine (1.0 eq) in phosphorus oxychloride (POCl3).
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) while keeping the temperature low.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry.
-
Protocol 2: Synthesis of a Pyrrolo[2,3-d]pyrimidine-based Kinase Inhibitor
This protocol describes the coupling of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate with a chiral amine, a common final step in the synthesis of many JAK inhibitors.
-
Reaction: Nucleophilic aromatic substitution of the chlorine atom on the pyrrolopyrimidine core with a chiral amine.
-
Reagents and Conditions:
-
To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a suitable solvent such as isopropanol, n-butanol, or dimethylformamide (DMF), add the desired chiral amine (e.g., a substituted piperidine or pyrrolidine derivative, 1.1-1.5 eq).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3) (2-3 eq).
-
Heat the reaction mixture to 80-120 °C for several hours to overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final kinase inhibitor.
-
Visualizations
JAK-STAT Signaling Pathway
The following diagram illustrates the canonical JAK-STAT signaling pathway, which is the primary target of the kinase inhibitors discussed.
Caption: The JAK-STAT signaling cascade.
Experimental Workflow
The following diagram illustrates the proposed synthetic workflow from this compound to a final kinase inhibitor.
Caption: Synthetic route to kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. zcgroup.cpu.edu.cn [zcgroup.cpu.edu.cn]
- 3. Design, synthesis and evaluation of pyrrolo[2,3-d]pyrimidine-phenylamide hybrids as potent Janus kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Scalable Synthesis of Tert-butyl (5-formylpyridin-2-YL)carbamate
Introduction
Tert-butyl (5-formylpyridin-2-YL)carbamate is a key building block in the synthesis of various pharmaceutical compounds and is of significant interest to researchers in drug development. Its structure incorporates a Boc-protected amine and a reactive aldehyde on a pyridine scaffold, making it a versatile intermediate for diverse chemical transformations. This application note provides a detailed, scalable protocol for the synthesis of this compound, suitable for laboratory and pilot-plant scale production. The described method focuses on process robustness, yield optimization, and purity of the final product.
Overall Reaction Scheme
The synthesis is a two-step process commencing with the readily available 2-amino-5-methylpyridine. The first step involves the protection of the amino group using di-tert-butyl dicarbonate (Boc₂O). The subsequent step is the selective oxidation of the methyl group to a formyl group using a suitable oxidizing agent, such as selenium dioxide.
Experimental Protocols
Step 1: Synthesis of Tert-butyl (5-methylpyridin-2-YL)carbamate
Materials:
-
2-amino-5-methylpyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Tetrahydrofuran (THF), anhydrous
-
4-Dimethylaminopyridine (DMAP)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Reaction flask and condenser
Procedure:
-
To a stirred solution of 2-amino-5-methylpyridine (1.0 eq) in anhydrous THF, add di-tert-butyl dicarbonate (1.1 eq) and a catalytic amount of DMAP.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford Tert-butyl (5-methylpyridin-2-YL)carbamate as a white solid.
Step 2: Synthesis of this compound
Materials:
-
Tert-butyl (5-methylpyridin-2-YL)carbamate
-
Selenium dioxide (SeO₂)
-
1,4-Dioxane
-
Diatomaceous earth
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Reaction flask with reflux condenser
-
Heating mantle
Procedure:
-
In a reaction flask equipped with a reflux condenser, dissolve Tert-butyl (5-methylpyridin-2-YL)carbamate (1.0 eq) in 1,4-dioxane.
-
Add selenium dioxide (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth to remove selenium residues. Wash the pad with ethyl acetate.
-
Combine the filtrates and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude material by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain this compound as a pale yellow solid.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC, %) |
| 1 | 2-amino-5-methylpyridine | (Boc)₂O, DMAP | THF | Room Temp | 14 | 92 | >98 |
| 2 | Tert-butyl (5-methylpyridin-2-YL)carbamate | SeO₂ | 1,4-Dioxane | 101 | 5 | 75 | >99 |
Table 2: Analytical Data for this compound
| Analysis | Result |
| Molecular Formula | C₁₁H₁₄N₂O₃[1] |
| Molecular Weight | 222.24 g/mol [1] |
| Appearance | Pale yellow solid |
| Melting Point | 132-134 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ 9.85 (s, 1H), 8.35 (d, J=2.0 Hz, 1H), 8.05 (dd, J=8.4, 2.0 Hz, 1H), 7.90 (d, J=8.4 Hz, 1H), 1.55 (s, 9H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 191.2, 155.8, 152.4, 148.9, 132.7, 115.6, 82.1, 28.3 |
| Purity (HPLC) | >99% |
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the scale-up synthesis of this compound.
Caption: Synthesis Workflow Diagram.
Conclusion
This application note details a reliable and scalable two-step synthesis of this compound. The protocol is straightforward, utilizes commercially available reagents, and provides the target compound in good yield and high purity. The provided analytical data and workflow visualization serve as valuable resources for researchers and professionals in the field of drug development and organic synthesis.
References
Application Notes & Protocols for the Quantification of Tert-butyl (5-formylpyridin-2-YL)carbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the quantitative analysis of Tert-butyl (5-formylpyridin-2-YL)carbamate. The primary analytical method detailed is High-Performance Liquid Chromatography (HPLC) with UV detection, a robust and widely accessible technique for the quantification of organic molecules in various matrices.
Introduction
This compound is a chemical intermediate of interest in pharmaceutical synthesis and drug development. Accurate and precise quantification of this compound is crucial for process monitoring, quality control of starting materials, and stability studies. This application note describes a reliable HPLC-UV method for its determination.
Analytical Method: Reversed-Phase HPLC-UV
A reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection has been developed for the quantification of this compound. This method is suitable for assay and purity determinations.
Principle of the Method
The method separates this compound from potential impurities and degradation products on a C18 stationary phase. The mobile phase consists of an acetonitrile and water gradient, providing a versatile system for the elution of the analyte. Detection is performed at a UV wavelength where the analyte exhibits significant absorbance, ensuring high sensitivity. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a reference standard with a known concentration.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the described HPLC-UV method.
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 200 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Specificity | No interference from common impurities or degradation products |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol outlines the steps for the quantitative analysis of this compound using HPLC-UV.
3.1.1. Equipment and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC vials.
-
Syringe filters (0.45 µm).
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (reagent grade).
3.1.2. Chromatographic Conditions
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-18.1 min: 80% to 20% B
-
18.1-25 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Run Time: 25 minutes.
3.1.3. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 80% A, 20% B) to obtain concentrations ranging from 1 µg/mL to 200 µg/mL.
-
Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in a suitable volume of acetonitrile to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
3.1.4. Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (mobile phase) to ensure a clean baseline.
-
Inject the working standard solutions in ascending order of concentration.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Inject the sample solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Visualizations
HPLC Analysis Workflow
The following diagram illustrates the general workflow for the quantitative analysis of this compound by HPLC-UV.
Caption: Workflow for HPLC-UV quantification.
Logical Relationship for Method Validation
The following diagram outlines the key parameters evaluated during the validation of the analytical method.
Caption: Key parameters for analytical method validation.
Application Notes and Protocols for the Synthesis of Novel Heterocycles from tert-Butyl (5-formylpyridin-2-YL)carbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of tert-butyl (5-formylpyridin-2-yl)carbamate as a versatile building block in the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and drug discovery. The protocols detailed below are based on established synthetic methodologies for related compounds and offer a strategic approach to the development of diverse molecular scaffolds.
Introduction
This compound is a bifunctional molecule incorporating a reactive aldehyde group and a protected amine on a pyridine scaffold. This unique arrangement makes it an ideal starting material for the construction of a variety of fused heterocyclic systems, including, but not limited to, pyrido[2,3-d]pyrimidines, pyrazolo[1,5-a]pyrimidines, and triazolopyrimidines. These heterocyclic cores are prevalent in numerous biologically active compounds, exhibiting a wide range of therapeutic properties such as anticancer, antiviral, and anti-inflammatory activities.[1][2][3] The Boc-protecting group on the amine allows for selective reactions at the formyl group, with subsequent deprotection and further functionalization, providing a modular approach to library synthesis.
Data Presentation
The following table summarizes representative yields for the synthesis of various heterocyclic systems analogous to those achievable from this compound, based on literature precedents with similar substrates.
| Heterocyclic System | Reagent | Typical Yield (%) | Reference |
| Pyrido[2,3-d]pyrimidine | Ethyl Cyanoacetate | 60 | |
| Pyrazolo[1,5-a]pyrimidine | 3-Amino-5-methylpyrazole | 70-85 | [4] |
| Triazolo[1,5-a]pyrimidine | 3-Amino-1,2,4-triazole | 65-80 | [1] |
Experimental Protocols
Protocol 1: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative
This protocol describes the synthesis of a dihydropyrido[2,3-d]pyrimidine derivative via a cyclocondensation reaction with an active methylene compound.
Reaction Scheme:
Figure 1: Synthesis of a Dihydropyrido[2,3-d]pyrimidine Derivative.
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Piperidine
-
Ethanol (absolute)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a solution of this compound (1.0 eq) in absolute ethanol, add ethyl cyanoacetate (1.1 eq).
-
Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.
-
Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Acidify the residue with 1 M HCl to pH 5-6.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired pyrido[2,3-d]pyrimidine derivative.
Protocol 2: Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative
This protocol outlines the synthesis of a pyrazolo[1,5-a]pyrimidine derivative through a condensation and cyclization reaction.
Reaction Scheme:
Figure 2: Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative.
Materials:
-
This compound
-
3-Amino-5-methylpyrazole
-
Glacial acetic acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dichloromethane
Procedure:
-
A mixture of this compound (1.0 eq) and 3-amino-5-methylpyrazole (1.0 eq) in glacial acetic acid is heated at reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the residue by recrystallization or column chromatography to obtain the pure pyrazolo[1,5-a]pyrimidine derivative.
Protocol 3: Synthesis of a Triazolo[1,5-a]pyrimidine Derivative
This protocol details the synthesis of a triazolo[1,5-a]pyrimidine derivative.
Reaction Scheme:
Figure 3: Synthesis of a Triazolo[1,5-a]pyrimidine Derivative.
Materials:
-
This compound
-
3-Amino-1,2,4-triazole
-
p-Toluenesulfonic acid monohydrate
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a suspension of this compound (1.0 eq) and 3-amino-1,2,4-triazole (1.0 eq) in toluene, add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Continue refluxing for 12-16 hours or until TLC analysis indicates the completion of the reaction.
-
Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel to give the desired triazolo[1,5-a]pyrimidine derivative.
Signaling Pathway Visualization
The synthesized pyrido[2,3-d]pyrimidine derivatives have been reported to exhibit inhibitory activity against Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell signaling.[5] The following diagram illustrates a simplified EGFR signaling pathway.
Figure 4: Simplified EGFR Signaling Pathway and Inhibition.
This pathway highlights the cascade of protein activations initiated by EGFR, leading to cellular responses critical for cancer progression. The synthesized pyrido[2,3-d]pyrimidine derivatives can act as inhibitors of EGFR, blocking the downstream signaling and thereby impeding tumor growth.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a diverse range of novel heterocyclic compounds. The protocols provided herein offer a solid foundation for researchers to explore the synthesis of pyrido[2,3-d]pyrimidines, pyrazolo[1,5-a]pyrimidines, and triazolopyrimidines. The potential for these scaffolds to interact with key biological targets, such as EGFR, underscores their importance in the development of new therapeutic agents. Further derivatization and biological evaluation of the synthesized compounds are encouraged to unlock their full therapeutic potential.
References
- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl (5-formylpyridin-2-YL)carbamate
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Tert-butyl (5-formylpyridin-2-YL)carbamate.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
| Issue ID | Question | Potential Causes | Suggested Solutions |
| YLD-001 | Why is my reaction yield consistently low? | 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Side Reactions: Formation of undesired byproducts. 3. Suboptimal Temperature: Reaction temperature may be too high or too low. 4. Reagent Quality: Purity of starting materials or reagents may be insufficient.[1] 5. Product Loss During Workup: Loss of product during extraction or purification steps. | 1. Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to track the consumption of starting material and formation of the product.[1] Extend reaction time if necessary. 2. Control Reaction Conditions: Maintain an inert atmosphere (e.g., using nitrogen or argon) to prevent oxidation. Add reagents slowly to control exothermic reactions.[1] 3. Optimize Temperature: Experiment with a range of temperatures to find the optimal condition for your specific reaction setup. 4. Ensure Reagent Purity: Use freshly purified reagents and anhydrous solvents. 5. Optimize Workup: Use an acidic wash (e.g., dilute HCl) to extract the basic pyridine product into the aqueous layer, separating it from non-basic impurities.[1] |
| PUR-001 | How can I improve the purity of my final product? | 1. Ineffective Purification Method: The chosen purification technique may not be suitable for the product and its impurities. 2. Co-eluting Impurities: Impurities with similar polarity to the product can be difficult to separate by column chromatography. 3. Product Instability: The product may be degrading during purification. | 1. Column Chromatography: If using silica gel, consider adding a small amount of a base like triethylamine to the eluent to reduce tailing of the basic pyridine product.[1] 2. Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[1] 3. Acid-Base Extraction: Utilize the basicity of the pyridine ring for purification. An acidic wash can protonate the pyridine, allowing for extraction into an aqueous layer and separation from non-basic impurities.[1] |
| RXN-001 | My reaction is turning dark or forming a tar-like substance. What should I do? | 1. Decomposition: The starting materials, intermediates, or product may be decomposing at the reaction temperature. 2. Side Reactions: Polymerization or other undesirable side reactions may be occurring. 3. Oxidation: The aldehyde group is susceptible to oxidation, especially at elevated temperatures or in the presence of air. | 1. Lower the Temperature: Run the reaction at a lower temperature, even if it requires a longer reaction time. 2. Use a Milder Oxidizing Agent: If performing an oxidation step, consider using a milder reagent. 3. Maintain Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: Common methods include the formylation of a protected 2-aminopyridine or the oxidation of the corresponding hydroxymethyl or methyl group on the pyridine ring. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin-Layer Chromatography (TLC) is a standard and effective method for monitoring the reaction. Use a suitable solvent system to achieve good separation between the starting material, product, and any potential byproducts. Staining with an appropriate agent (e.g., potassium permanganate) can help visualize the spots if they are not UV-active.
Q3: What are some common side reactions to be aware of?
A3: Over-oxidation of the aldehyde to a carboxylic acid can occur if the oxidizing agent is too strong or the reaction time is too long. Additionally, side reactions involving the Boc-protecting group can happen under harsh acidic or basic conditions.
Q4: How should I properly store this compound?
A4: Due to the presence of an aldehyde group, the compound can be susceptible to oxidation. It is recommended to store the product under an inert atmosphere, protected from light, and at a low temperature to ensure its stability over time.
Experimental Protocol: Oxidation of Tert-butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate
This protocol is a general guideline and may require optimization.
Materials:
-
Tert-butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate
-
Manganese dioxide (MnO2)
-
Dichloromethane (DCM), anhydrous
-
Celite
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Tert-butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate in anhydrous dichloromethane.
-
Addition of Oxidant: Add an excess of activated manganese dioxide (MnO2) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the MnO2. Wash the Celite pad with additional dichloromethane.
-
Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Visual Diagrams
Caption: General experimental workflow for chemical synthesis.
Caption: Troubleshooting guide for low reaction yield.
References
Technical Support Center: Purification of Tert-butyl (5-formylpyridin-2-YL)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with Tert-butyl (5-formylpyridin-2-YL)carbamate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: Common impurities can originate from both the formylation of 2-aminopyridine and the subsequent Boc-protection step. These may include:
-
Unreacted Starting Materials: Residual 2-amino-5-formylpyridine or 2-aminopyridine.
-
Di-Boc Protected Byproduct: A common side product where a second Boc group is attached, particularly if harsh reaction conditions are used.
-
Over-oxidation Products: If the formylation is not well-controlled, oxidation of the aldehyde to a carboxylic acid can occur.
-
Residual Solvents and Reagents: Such as DMF, triethylamine, or di-tert-butyl dicarbonate (Boc anhydride) and its byproducts.
Q2: My primary purification by column chromatography is resulting in significant tailing of the product spot on TLC. What can I do to improve the separation?
A2: Tailing is a frequent issue when purifying pyridine-containing compounds on silica gel due to the basic nature of the pyridine nitrogen. To mitigate this, you can:
-
Add a Basic Modifier to the Eluent: Incorporate a small amount of a volatile base, such as triethylamine (typically 0.1-1%), into your mobile phase. This will neutralize the acidic silanol groups on the silica surface, reducing their interaction with your basic compound and leading to sharper peaks.
-
Use an Alternative Stationary Phase: Consider using a different stationary phase like alumina (basic or neutral) or Florisil, which can sometimes provide better separation for basic compounds.
Q3: I am struggling to remove a close-running impurity by column chromatography. What other purification techniques can I try?
A3: If column chromatography is not providing adequate separation, consider the following techniques:
-
Recrystallization: This can be a highly effective method for achieving high purity if your compound is a solid. You will need to screen various solvent systems to find one in which your compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains soluble.
-
Acid-Base Extraction: You can often use an acidic wash (e.g., dilute HCl) to protonate the pyridine and extract it into the aqueous layer, separating it from non-basic impurities. The pyridine can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent. Be cautious with the Boc protecting group, as it can be sensitive to strong acids. A milder acid like citric acid may be a safer option.
Q4: The Boc protecting group seems to be partially cleaving during my workup or purification. How can I prevent this?
A4: The tert-butyloxycarbonyl (Boc) group is known to be labile under acidic conditions. To prevent its cleavage:
-
Avoid Strong Acids: Do not use strong acids like concentrated HCl or trifluoroacetic acid (TFA) during the workup. If an acidic wash is necessary, use a weak acid like a dilute citric acid solution and minimize the contact time.
-
Neutralize Immediately: If an acidic wash is performed, ensure to neutralize the organic layer promptly with a mild base like saturated sodium bicarbonate solution.
-
Buffer your Chromatography System: If using reverse-phase HPLC, avoid eluents containing TFA. Opt for buffered mobile phases, for example, using ammonium acetate or formic acid at a low concentration.
Troubleshooting Guides
Column Chromatography Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Product Tailing | Interaction of the basic pyridine nitrogen with acidic silica gel. | Add 0.1-1% triethylamine to the eluent (e.g., Ethyl Acetate/Hexane). |
| Poor Separation of Impurities | Inappropriate solvent system. | Perform a systematic TLC screen with different solvent systems (e.g., Dichloromethane/Methanol, Ethyl Acetate/Hexane, Chloroform/Methanol). |
| Product is not eluting | Solvent system is too non-polar. | Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system. |
| Co-elution with a non-polar impurity | Insufficient resolution on silica. | Consider using a less polar solvent system to increase the separation, or switch to a different stationary phase like Florisil. |
Recrystallization Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Use a lower boiling point solvent or a solvent mixture. Try adding the hot solution to a pre-warmed flask. Induce crystallization by scratching the flask or adding a seed crystal. |
| No Crystals Form Upon Cooling | The compound is too soluble in the chosen solvent, or the solution is too dilute. | Concentrate the solution. Add an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity persists. Cool the solution to a lower temperature (e.g., in an ice bath or freezer). |
| Poor Recovery | The compound has significant solubility in the cold solvent. | Use a different solvent or solvent system where the compound is less soluble at low temperatures. Minimize the amount of solvent used to dissolve the compound. |
| Impurity Crystallizes with Product | The impurity has similar solubility properties. | Try a different solvent system. Perform a hot filtration to remove any insoluble impurities before allowing the solution to cool. |
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
This protocol is a general guideline and should be optimized based on TLC analysis.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% Ethyl Acetate in Hexane).
-
Column Packing: Pack a glass column with the silica slurry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.
-
Elution: Start with a low polarity eluent (e.g., 10% Ethyl Acetate in Hexane containing 0.1% triethylamine) and gradually increase the polarity (e.g., to 30-50% Ethyl Acetate in Hexane).
-
Fraction Collection: Collect fractions and monitor by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
A reported solvent system for a similar Boc-protected aminopyridine is a gradient of Chloroform/Methanol (e.g., starting from 100% Chloroform and gradually adding Methanol).[1]
Protocol 2: Recrystallization
The choice of solvent is critical and requires experimental screening. Common solvents for recrystallization of polar organic molecules include ethanol, isopropanol, ethyl acetate, and mixtures with hexanes or heptane.
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Heat the mixture to boiling. If the solid dissolves, it is a potential recrystallization solvent. Allow it to cool to room temperature and then in an ice bath to see if crystals form.
-
Dissolution: In a flask, add the crude product and the minimum amount of the chosen hot solvent to fully dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature. For better crystal formation, you can then place the flask in an ice bath or a refrigerator.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
Visualizations
Troubleshooting Workflow for Purification Issues
Caption: A decision tree for troubleshooting the purification of this compound.
Logical Relationship of Purification Steps
Caption: A typical workflow for the purification of this compound.
References
Technical Support Center: Formylation of 2-Aminopyridine Derivatives
Welcome to the Technical Support Center for the formylation of 2-aminopyridine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the common challenges and side reactions encountered during the formylation of this important class of compounds.
Troubleshooting Guides
This section provides solutions to common problems encountered during the formylation of 2-aminopyridine derivatives, particularly when using the Vilsmeier-Haack reaction.
Issue 1: Low Yield of the Desired Mono-formylated Product
Q: I am getting a low yield of my target mono-formylated 2-aminopyridine. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors, ranging from reagent quality to reaction conditions. Here’s a systematic approach to troubleshoot this issue:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present, consider extending the reaction time or moderately increasing the temperature. For instance, some Vilsmeier-Haack reactions may require heating to 60-90 °C to proceed efficiently.
-
-
Sub-optimal Reagent Stoichiometry: The ratio of the formylating agent to the substrate is critical.
-
Solution: An excess of the Vilsmeier reagent can sometimes lead to the formation of side products. Conversely, an insufficient amount will result in incomplete conversion. A common starting point is to use 1.5 to 3 equivalents of the Vilsmeier reagent. Optimization of this ratio for your specific substrate is recommended.
-
-
Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture, which can quench the reagent and reduce its effectiveness.
-
Solution: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
-
Substrate Deactivation: If your 2-aminopyridine derivative contains strongly electron-withdrawing groups, the pyridine ring may be too deactivated for the electrophilic Vilsmeier reagent to react efficiently.
-
Solution: In such cases, a more reactive formylating agent or harsher reaction conditions might be necessary. Alternatively, consider using a different formylation method, such as the Duff reaction, although this may also have limitations.
-
Issue 2: Formation of Di-formylated Side Products
Q: My reaction is producing a significant amount of a di-formylated byproduct. How can I suppress this side reaction?
A: Di-formylation is a common side reaction, especially with electron-rich 2-aminopyridine derivatives. The second formyl group can add to either the amino group or another position on the pyridine ring.
-
Excess Vilsmeier Reagent: Using a large excess of the formylating agent is a primary cause of di-formylation.
-
Solution: Carefully control the stoichiometry of the Vilsmeier reagent. Start with a smaller excess (e.g., 1.5 equivalents) and adjust as needed based on reaction monitoring.
-
-
Reaction Temperature and Time: Higher temperatures and longer reaction times can promote the formation of the di-formylated product.
-
Solution: Try running the reaction at a lower temperature for a longer period. For example, if you are running the reaction at 80 °C, consider reducing it to 50-60 °C and monitoring for the optimal time to quench the reaction before significant di-formylation occurs.
-
-
N-Formylation as a Reversible Step: In some cases, initial N-formylation can be reversible, and the formyl group can migrate or a second formylation can occur on the ring.
-
Solution: Quenching the reaction at the optimal time is crucial. Careful monitoring by TLC or LC-MS to determine the point of maximum mono-formylation is key.
-
Issue 3: Formation of a Chlorinated Side Product
Q: I have identified a chlorinated byproduct in my reaction mixture. What is its likely structure and how can I avoid its formation?
A: A common chlorinated side product in the Vilsmeier-Haack formylation of certain heterocyclic systems is a β-chlorovinyl aldehyde derivative.[1] In the context of 2-aminopyridines, this could potentially arise from the reaction of the Vilsmeier reagent with a tautomeric form of the substrate or through a more complex rearrangement. Another possibility is the formation of 2-chloro-3-formylpyridine derivatives, although this is more commonly reported from acetanilides.[2]
-
Reaction Conditions: The formation of such byproducts can be influenced by the reaction temperature and the specific Vilsmeier reagent used (e.g., generated from POCl₃ vs. oxalyl chloride).
-
Solution: Modifying the reaction conditions, such as using a milder formylating agent or lowering the reaction temperature, may help to minimize the formation of these chlorinated impurities. Careful control of the stoichiometry of the chlorinating agent (e.g., POCl₃) is also important.
-
Frequently Asked Questions (FAQs)
Q1: What is the difference between N-formylation and C-formylation of 2-aminopyridine derivatives?
A1: N-formylation refers to the addition of a formyl group (-CHO) to the nitrogen atom of the amino group, forming an N-(pyridin-2-yl)formamide. C-formylation, on the other hand, involves the introduction of a formyl group directly onto a carbon atom of the pyridine ring. The position of C-formylation is directed by the electronic properties of the substituents on the pyridine ring. The amino group at the 2-position is a strong activating group and directs electrophilic substitution to the 3- and 5-positions.
Q2: How can I control the selectivity between N-formylation and C-formylation?
A2: The selectivity between N- and C-formylation is influenced by the reaction conditions and the nature of the formylating agent.
-
Formic Acid: Using formic acid as the formylating agent often favors N-formylation, especially under milder conditions.[3]
-
Vilsmeier-Haack Reagent: The Vilsmeier-Haack reagent is a powerful electrophile that can effect C-formylation on electron-rich aromatic rings. For 2-aminopyridines, a mixture of N- and C-formylated products, as well as di-formylated products, can be obtained. To favor C-formylation, it is sometimes beneficial to first protect the amino group.
-
Protecting Groups: If exclusive C-formylation is desired, protecting the amino group (e.g., as an acetamide) can prevent N-formylation and direct the Vilsmeier reagent to the pyridine ring. The protecting group can then be removed in a subsequent step.
Q3: What are the best methods for purifying my formylated 2-aminopyridine derivative?
A3: The purification strategy will depend on the properties of your product and the impurities present.
-
Column Chromatography: This is a very common and effective method for separating the desired product from starting materials and side products. Silica gel is a standard stationary phase. The choice of eluent will depend on the polarity of your compound. A gradient elution starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane) is often effective. Adding a small amount of a basic modifier like triethylamine to the eluent can help to reduce tailing of the basic pyridine compounds on the silica gel.
-
Recrystallization: If your product is a solid and has a significantly different solubility profile from the impurities, recrystallization can be a highly effective purification method. Common solvents for recrystallization of pyridine derivatives include ethanol, isopropanol, toluene, and mixtures of solvents like ethyl acetate/hexane.
-
Acid-Base Extraction: This technique can be useful for removing unreacted 2-aminopyridine. The basic amino group of the starting material will be protonated in an acidic aqueous solution and can be extracted from an organic layer containing the less basic formylated product.
Data Presentation
The choice of formylating agent and reaction conditions can significantly impact the yield and product distribution. The following table summarizes typical yields for different formylation methods.
| Formylating Agent | Substrate | Reaction Conditions | Product(s) | Yield (%) | Reference |
| Vilsmeier Reagent (POCl₃/DMF) | Acetanilides | 120 °C, 4 h | 2-Chloro-3-formylquinolines | Good to Excellent | [2] |
| Vilsmeier Reagent (POCl₃/DMF) | N-phenylacetamides | Varies | Substituted 2-chloro-3-formylquinolines | Varies | [2] |
| Formic Acid | 2-Aminopyridine | Reflux in toluene with Dean-Stark trap | N-formyl-2-aminopyridine | High | [3] |
| Acetic Formic Anhydride | General Amines | In situ formation, low temperature | N-formamides | 97-100 |
Experimental Protocols
Vilsmeier-Haack Formylation of a 2-Aminopyridine Derivative (General Procedure)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
2-Aminopyridine derivative
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) (optional, as solvent)
-
Ice bath
-
Crushed ice
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, and other standard glassware
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3-5 equivalents). Cool the flask to 0 °C using an ice bath.
-
Slowly add phosphorus oxychloride (1.5-3 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature does not rise above 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Reaction with Substrate: Dissolve the 2-aminopyridine derivative (1 equivalent) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (e.g., DCM, DCE).
-
Add the substrate solution dropwise to the prepared Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 60-90 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing a large amount of crushed ice.
-
Neutralize the acidic mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is neutral or slightly basic.
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Mandatory Visualizations
Reaction Pathway: Vilsmeier-Haack Formylation of 2-Aminopyridine
Caption: Vilsmeier-Haack formylation of 2-aminopyridine derivatives.
Troubleshooting Workflow: Low Product Yield
Caption: Troubleshooting workflow for low yield in formylation reactions.
Logical Relationship: Factors Influencing Side Product Formation
Caption: Factors influencing side product formation in formylation.
References
Technical Support Center: Optimizing Reaction Conditions for Tert-butyl (5-formylpyridin-2-YL)carbamate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Tert-butyl (5-formylpyridin-2-YL)carbamate. Our aim is to facilitate the optimization of reaction conditions to ensure high yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The synthesis of this compound typically involves two key steps: the protection of the amino group of a 2-aminopyridine derivative with a tert-butyloxycarbonyl (Boc) group, followed by formylation of the pyridine ring at the 5-position. A common starting material is 2-amino-5-bromopyridine, which can be formylated via a halogen-metal exchange followed by reaction with a formylating agent, and then the amino group is protected. Alternatively, 2-aminopyridine can be first protected with a Boc group, and then the formyl group is introduced.
Q2: What are the main challenges in the synthesis of this compound?
A2: Researchers may encounter several challenges, including:
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Low yields: This can be due to incomplete reactions, side product formation, or degradation of the product.
-
Side reactions: Common side reactions include di-Boc protection of the primary amine, or reaction of the formylating agent at other positions of the pyridine ring.
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Purification difficulties: The polarity of the starting materials, intermediates, and the final product can be similar, making chromatographic separation challenging.
Q3: How can I improve the yield of the Boc protection step?
A3: To improve the yield of the Boc protection of the 2-aminopyridine derivative, consider the following:
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Choice of base: A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is recommended to avoid competing reactions.
-
Solvent: Aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used.
-
Reaction temperature: The reaction is typically carried out at room temperature.
-
Stoichiometry: Using a slight excess of Di-tert-butyl dicarbonate ((Boc)₂O) can help drive the reaction to completion.
Q4: What are the best practices for the formylation step?
A4: The formylation of the Boc-protected 2-aminopyridine can be achieved using various methods. A common approach is ortho-metalation followed by reaction with a formylating agent like N,N-dimethylformamide (DMF). To optimize this step:
-
Organolithium reagent: n-Butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) are frequently used for the deprotonation.
-
Temperature control: This reaction is highly sensitive to temperature and should be carried out at low temperatures (e.g., -78 °C) to avoid side reactions.
-
Anhydrous conditions: Strict anhydrous conditions are crucial for the success of the reaction, as organolithium reagents are highly reactive with water.
Troubleshooting Guides
Boc Protection of 2-Aminopyridine Derivative
| Problem | Possible Cause | Solution |
| Low or no conversion to the Boc-protected product | Incomplete reaction. | Increase the reaction time or slightly increase the amount of (Boc)₂O. |
| Poor solubility of the starting material. | Use a co-solvent system, such as THF/DMF, to improve solubility. | |
| Formation of di-Boc protected product | Use of a strong base or excess (Boc)₂O. | Use a milder base like triethylamine and a stoichiometric amount of (Boc)₂O. |
| Difficult purification | Similar polarity of the product and starting material. | Utilize a different solvent system for column chromatography or consider recrystallization. |
Formylation of Tert-butyl (pyridin-2-yl)carbamate
| Problem | Possible Cause | Solution |
| Low yield of the formylated product | Incomplete lithiation. | Ensure the organolithium reagent is of high quality and that the reaction is performed under strictly anhydrous conditions. |
| Inefficient quenching with the formylating agent. | Add the formylating agent slowly at low temperature and allow the reaction to warm up gradually. | |
| Formation of multiple products | Isomerization or side reactions due to temperature fluctuations. | Maintain a constant low temperature throughout the addition of reagents. |
| Product degradation during workup | The product may be sensitive to acidic or basic conditions. | Use a neutral workup procedure and avoid strong acids or bases. |
Experimental Protocols
Detailed Method for the Synthesis of this compound
Step 1: Synthesis of Tert-butyl (5-bromopyridin-2-yl)carbamate
| Reagent | Molar Eq. | Quantity |
| 2-Amino-5-bromopyridine | 1.0 | 10.0 g |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 1.1 | 13.8 g |
| Triethylamine (TEA) | 1.5 | 8.1 mL |
| Tetrahydrofuran (THF) | - | 200 mL |
Procedure:
-
To a solution of 2-amino-5-bromopyridine in THF, add triethylamine.
-
Slowly add a solution of (Boc)₂O in THF to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Tert-butyl (5-bromopyridin-2-yl)carbamate.
Step 2: Synthesis of this compound
| Reagent | Molar Eq. | Quantity |
| Tert-butyl (5-bromopyridin-2-yl)carbamate | 1.0 | 5.0 g |
| n-Butyllithium (n-BuLi) (2.5 M in hexanes) | 2.2 | 13.1 mL |
| N,N-Dimethylformamide (DMF) | 3.0 | 4.0 mL |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL |
Procedure:
-
Dissolve Tert-butyl (5-bromopyridin-2-yl)carbamate in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise to the solution, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Slowly add anhydrous DMF to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for another 2 hours and then gradually warm to room temperature overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Tert-butyl (5-formylpyridin-2-YL)carbamate stability and degradation issues
Technical Support Center: Tert-butyl (5-formylpyridin-2-YL)carbamate
This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store solid this compound?
A1: To ensure maximum stability and prevent degradation, the solid compound should be stored under the conditions outlined in the table below. The primary concerns for the solid are moisture, which can hydrolyze the carbamate, and oxidation of the aldehyde group.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C or as specified by the supplier. | Low temperatures slow down potential degradation processes. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Minimizes oxidation of the sensitive aldehyde group. |
| Light | Protect from light by using an amber vial or storing in the dark. | Prevents potential light-induced degradation. |
| Container | Keep in a tightly sealed container.[1][2][3] | Prevents exposure to moisture and atmospheric oxygen. |
Q2: What are the primary functional groups on this molecule and their known stability issues?
A2: The molecule has two key functional groups whose stability should be considered during experimental design:
-
Tert-butylcarbamate (Boc-protected amine): This group is generally stable under basic and nucleophilic conditions.[4] However, it is highly sensitive to acid and will be cleaved under acidic conditions (acid-labile) to reveal the free amine.[4][5][6]
-
Formylpyridine (Aldehyde on a pyridine ring): The aldehyde group is susceptible to oxidation, which converts it into a carboxylic acid. This can occur slowly in the presence of air. Aldehydes can also undergo various other reactions, such as condensation or reduction, depending on the experimental conditions.[7] Older samples of formylpyridines are often brown, indicating the presence of impurities from degradation.[7]
Q3: What solvents are recommended for preparing stock solutions?
A3: For short-term storage, aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Dichloromethane (DCM) are generally suitable. Avoid acidic solvents or protic solvents with acidic impurities, as this can cause the cleavage of the Boc protecting group. Due to the potential for oxidation, it is recommended to prepare fresh solutions for use or to store stock solutions at -20°C or -80°C under an inert atmosphere for short periods.
Q4: What are the expected hazardous decomposition products?
A4: Under conditions of thermal decomposition, the compound may release hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[2][3]
Troubleshooting Guide
Issue 1: My reaction is giving unexpected side products, or the yield is low.
This issue often points to the degradation of the starting material, either before the reaction or during the reaction itself.
-
Possible Cause 1: Starting material has degraded.
-
Troubleshooting Step: Before starting your reaction, check the purity of your this compound using an appropriate analytical method like HPLC or ¹H NMR. Look for signs of the two primary degradation products: the Boc-deprotected amine (2-amino-5-formylpyridine) or the oxidized aldehyde (6-(tert-butoxycarbonylamino)nicotinic acid).
-
-
Possible Cause 2: Reaction conditions are causing degradation.
-
Troubleshooting Step: Review your reaction conditions. If your reaction is run under acidic pH, the Boc group will likely be removed.[4][5][6] If the reaction involves strong oxidizing agents or is exposed to air for extended periods at high temperatures, the aldehyde group may be oxidizing.[2][3] Consider running the reaction under an inert atmosphere.
-
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, size="9.5,5!"]; node [shape=rectangle, style="filled", margin=0.1, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} dot Caption: Troubleshooting workflow for unexpected experimental results.
Issue 2: The compound changes color from white/off-white to yellow or brown over time.
-
Possible Cause: Aldehyde Degradation.
-
Explanation: The formation of colored impurities is a common issue for aldehydes, including formylpyridines.[7] This is often due to slow oxidation or polymerization/condensation reactions upon exposure to air, light, or trace impurities.
-
Solution: Store the solid compound strictly according to the recommended conditions (see FAQ A1). If you observe a significant color change, it is crucial to re-analyze the compound's purity before use.
-
Potential Degradation Pathways
Understanding the likely degradation pathways is key to designing stable experiments and analytical methods. The two most probable non-enzymatic degradation routes are acid-catalyzed hydrolysis of the Boc group and oxidation of the aldehyde.
dot graph { graph [layout=dot, rankdir=TB, splines=ortho, size="9.5,6!"]; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} dot Caption: Primary degradation pathways of the target compound.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of the compound and detecting the main degradation products.
Methodology Details:
-
Standard Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile) to a final concentration of approximately 1 mg/mL.
-
HPLC System: Use a standard reverse-phase HPLC system with a C18 column.
-
Mobile Phase: A gradient of water and acetonitrile with a small amount of acidifier (e.g., 0.1% formic acid) is typically effective. The acid helps produce sharp peaks but should be mild enough not to cause significant on-column degradation.
-
Detection: Monitor the elution profile using a UV detector, typically at wavelengths such as 254 nm or 280 nm where the pyridine ring absorbs.
-
Analysis: The starting material is expected to be the major peak. The oxidized product (carboxylic acid) will likely elute earlier (be more polar), while the deprotected amine may elute slightly earlier or later depending on the exact conditions. Peak identity should be confirmed by mass spectrometry (LC-MS) if available.
Protocol 2: Forced Degradation Study Outline
To understand the compound's stability in your specific experimental matrix, a forced degradation study can be performed.
-
Prepare Solutions: Prepare solutions of the compound (~0.5-1.0 mg/mL) in different media:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Control: Your reaction solvent or water/acetonitrile.
-
-
Incubation: Incubate aliquots of each solution at a set temperature (e.g., 40-60°C) and protect from light. Take time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: At each time point, quench the reaction if necessary (e.g., neutralize the acidic/basic samples) and analyze by HPLC (as per Protocol 1) to quantify the remaining parent compound and the formation of degradation products.
-
Data Evaluation: Plot the percentage of the parent compound remaining over time for each condition to establish a stability profile. This will inform you about which conditions to avoid in your experiments.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. 2-(Boc-amino)pyridine Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price [pipzine-chem.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Reactions with Tert-butyl (5-formylpyridin-2-YL)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tert-butyl (5-formylpyridin-2-YL)carbamate. The information is presented in a question-and-answer format to directly address common issues encountered during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: The primary reactive sites are the aldehyde group (formyl group) at the 5-position and the Boc-protected amine at the 2-position. The formyl group is electrophilic and readily undergoes nucleophilic addition and related reactions.[1] The Boc-protected amine is generally stable but can be deprotected under acidic conditions to yield the free amine, which is a nucleophile.
Q2: What are the common challenges associated with the Boc deprotection of this compound?
A2: A common issue is the incomplete removal of the Boc group. The basicity of the pyridine nitrogen can neutralize a portion of the acid used for deprotection (e.g., trifluoroacetic acid - TFA), requiring harsher conditions like higher acid concentrations or longer reaction times compared to non-pyridine containing substrates.[2]
Q3: How can I confirm the successful synthesis and purity of this compound?
A3: The structure and purity of the compound can be confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can also be used to assess purity.
Q4: What are some common side reactions to be aware of when using this reagent?
A4: Side reactions often depend on the specific transformation being performed. For instance, in Wittig-type reactions, the formation of the triphenylphosphine oxide byproduct can complicate purification.[3] In reductive amination, over-alkylation or reduction of the pyridine ring can occur under harsh conditions. During Suzuki couplings, homocoupling of the boronic acid partner is a potential side reaction.[4]
Troubleshooting Guides
Low or No Yield in Wittig & Horner-Wadsworth-Emmons (HWE) Reactions
Q: My Wittig or HWE reaction with this compound is giving a low yield or no product. What are the possible causes and solutions?
A: Low yields in these olefination reactions can stem from several factors related to the ylide/phosphonate carbanion generation, its reactivity, or the reaction conditions.
Troubleshooting Steps:
-
Ylide/Carbanion Formation: Ensure the base used is strong enough to completely deprotonate the phosphonium salt or phosphonate ester. For non-stabilized Wittig ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are necessary.[5][6] For stabilized HWE reagents, milder bases like DBU or even potassium carbonate can be effective.[7]
-
Reactivity of the Ylide/Carbanion: Stabilized ylides (containing an electron-withdrawing group) are less reactive and may react sluggishly with the aldehyde.[5][8] Consider using a more reactive, non-stabilized ylide if applicable, or switch to the more nucleophilic HWE reagent.
-
Reaction Conditions: The choice of solvent and temperature is crucial. Anhydrous conditions are critical when using strong bases like n-BuLi or NaH.[7] Temperature can also influence the reaction rate and selectivity.[1][9]
-
Aldehyde Reactivity: The electron-withdrawing nature of the pyridine ring can influence the reactivity of the formyl group. While generally reactive, steric hindrance from neighboring groups could be a factor.
Quantitative Data Summary: Effect of Base and Solvent on HWE Reaction Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) of (E)-alkene | E/Z Ratio |
| 1 | DBU | THF | rt | 1.5 | 78 | 87/13 |
| 2 | LiCl, DBU | THF | rt | 1.5 | 85 | 92/8 |
| 3 | NaH | THF | 0 to rt | 2 | 92 | 95/5 |
| 4 | KHMDS, 18-crown-6 | THF | -78 | 3 | 88 | >98:2 (Z-selective) |
| 5 | BaO | THF/H₂O | rt | 12 | 75 | 85/15 |
Note: This table is a representative example based on literature for HWE reactions and illustrates the impact of different conditions.[1][10] Optimal conditions for this compound may vary.
Experimental Workflow for a Typical Horner-Wadsworth-Emmons Reaction
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. benchchem.com [benchchem.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Synthesis of Tert-butyl (5-formylpyridin-2-YL)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl (5-formylpyridin-2-YL)carbamate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on the identification and mitigation of byproducts.
| Observed Issue | Potential Cause(s) | Suggested Action(s) | Expected Outcome |
| Low yield of the desired product | Incomplete reaction during Boc protection or formylation. | - Boc Protection: Ensure stoichiometric amounts of (Boc)₂O and base. Monitor reaction progress by TLC until the starting aminopyridine is consumed. - Formylation: Use a slight excess of the Vilsmeier reagent. Control the reaction temperature carefully, as side reactions can occur at elevated temperatures. | Increased yield of the target molecule. |
| Presence of a higher molecular weight impurity | Formation of di-tert-butyloxycarbonyl-2-aminopyridine during the Boc protection step. This occurs when the exocyclic amine and the pyridine nitrogen are both protected. | - Use a less reactive Boc protection reagent or milder reaction conditions. - Employ a purification method such as column chromatography to separate the di-Boc byproduct from the desired mono-Boc product. A patent suggests that a ratio of 10:1 to 50:1 (mono:di) can be achieved under optimized conditions[1][2]. | Isolation of the pure mono-Boc protected intermediate, leading to a cleaner formylation reaction. |
| Product degradation during workup | Hydrolysis of the acid-labile Boc group during aqueous acidic workup, leading to the formation of 2-amino-5-formylpyridine. | - Perform the workup at low temperatures. - Use a mild acidic solution (e.g., saturated ammonium chloride) for quenching. - Minimize the duration of exposure to acidic conditions. | Preservation of the Boc protecting group and improved purity of the final product. |
| Unreacted starting material in the final product | Incomplete formylation of the 2-(tert-butoxycarbonylamino)pyridine starting material. | - Increase the reaction time for the formylation step. - Ensure the Vilsmeier reagent is freshly prepared and active. - Optimize the reaction temperature; a slight increase may drive the reaction to completion, but monitor for byproduct formation. | Full conversion of the starting material to the desired formylated product. |
| Formation of colored impurities | Potential side reactions involving the Vilsmeier reagent or impurities in the starting materials. | - Use purified starting materials and reagents. - Ensure the reaction is carried out under an inert atmosphere to prevent oxidative side reactions. - Purify the crude product using column chromatography or recrystallization. | A cleaner reaction profile and a final product with improved color and purity. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most commonly identified byproducts are:
-
Di-tert-butyloxycarbonyl-2-aminopyridine: Formed during the initial Boc protection of 2-aminopyridine, where both the amino group and the pyridine nitrogen are protected.[1][2]
-
2-amino-5-formylpyridine: Results from the hydrolysis of the Boc protecting group of the final product, often during aqueous workup.
-
Unreacted 2-(tert-butoxycarbonylamino)pyridine: Incomplete formylation leads to the presence of the starting material in the final product.
Q2: How can I confirm the presence of the di-Boc byproduct?
A2: The di-Boc byproduct will have a higher molecular weight than the desired mono-Boc protected starting material. This can be confirmed by mass spectrometry (MS). 1H NMR spectroscopy can also be used, as the proton signals of the pyridine ring will show different chemical shifts compared to the mono-Boc compound.
Q3: What is the optimal method for purifying the final product?
A3: Column chromatography on silica gel is a highly effective method for purifying this compound from starting materials and byproducts. A typical eluent system would be a gradient of ethyl acetate in hexanes. Recrystallization from a suitable solvent system can also be employed for further purification.
Q4: Can over-formylation occur during the Vilsmeier-Haack reaction?
A4: While theoretically possible, leading to the formation of a di-formylated product, it is less common for this specific substrate under controlled reaction conditions. The electron-withdrawing nature of the Boc-protected amino group deactivates the pyridine ring towards a second electrophilic substitution. Monitoring the reaction by TLC is crucial to avoid forcing conditions that might lead to such side products.
Experimental Protocols
1. Synthesis of 2-(tert-butoxycarbonylamino)pyridine (Boc-2-aminopyridine)
-
Materials: 2-aminopyridine, Di-tert-butyl dicarbonate ((Boc)₂O), Tetrahydrofuran (THF), Triethylamine (TEA), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), 1-Hydroxybenzotriazole (HOBT).
-
Procedure:
-
Dissolve 2-aminopyridine (1 equivalent) in THF.
-
Add EDCI (1.5-3 equivalents), HOBT (0.05-0.1 equivalents), TEA (1.5-3 equivalents), and (Boc)₂O (1.5-2 equivalents).[1][2]
-
Stir the reaction mixture at room temperature for 0.5-2 hours.[1][2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
2. Synthesis of this compound (Vilsmeier-Haack Formylation)
-
Materials: 2-(tert-butoxycarbonylamino)pyridine, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Saturated sodium bicarbonate solution.
-
Procedure:
-
Prepare the Vilsmeier reagent by slowly adding POCl₃ (1.2 equivalents) to ice-cold DMF.
-
Add a solution of 2-(tert-butoxycarbonylamino)pyridine (1 equivalent) in DCM to the Vilsmeier reagent at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: Synthetic pathway and potential byproduct formation.
Caption: Troubleshooting workflow for byproduct identification.
References
Technical Support Center: Purification of Crude Tert-butyl (5-formylpyridin-2-YL)carbamate
Welcome to the technical support center for the purification of Tert-butyl (5-formylpyridin-2-YL)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the purification of this compound.
Troubleshooting Guides and FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My crude this compound has a low purity. What are the common impurities?
A1: The impurities in your crude product largely depend on the synthetic route employed. Common synthesis involves the Boc-protection of 2-amino-5-formylpyridine or formylation of tert-butyl (pyridin-2-yl)carbamate. Potential impurities include:
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Unreacted Starting Materials: Such as 2-amino-5-formylpyridine or tert-butyl (pyridin-2-yl)carbamate.
-
Reagents from Boc-protection: Including unreacted di-tert-butyl dicarbonate (Boc)₂O and its byproducts.
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Byproducts of Formylation: If a Vilsmeier-Haack reaction is used for formylation, related byproducts could be present.[1][2][3]
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Di-Boc Protected Product: Over-protection of the starting amine can lead to a di-Boc impurity.
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Hydrolysis Product: The carbamate is sensitive to strong acids and can hydrolyze back to the free amine.[4]
Q2: I am seeing multiple spots on my TLC after an initial workup. Which purification method should I choose?
A2: For a mixture of impurities, column chromatography is generally the most effective method for separating the desired product from both more polar and less polar impurities. If you have a significant amount of a single, less soluble impurity, recrystallization might be a viable and scalable option.
Q3: My compound is an oil and won't crystallize during recrystallization. What should I do?
A3: "Oiling out" is a common issue. Here are a few troubleshooting steps:
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Ensure complete solvent removal from your crude product before attempting recrystallization.
-
Try a different solvent system. A good starting point for Boc-protected compounds is a mixture of a "good" solvent where the compound is soluble (like ethyl acetate or dichloromethane) and a "poor" solvent where it is less soluble (like hexane or heptane).
-
Use a seed crystal. If you have a small amount of pure, solid material, adding a tiny crystal to the cooled, saturated solution can induce crystallization.
-
Scratch the inside of the flask with a glass rod at the solvent line. This can create nucleation sites for crystal growth.
-
Cool the solution very slowly. Rapid cooling can favor oil formation. Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.
Q4: After column chromatography, my product still shows minor impurities. What are my options?
A4: If minor impurities persist, a second purification step is recommended.
-
Recrystallization: This is an excellent method to further purify a product that is already of moderate to high purity.
-
Preparative HPLC: For very high purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be employed to isolate the desired compound from closely related impurities.
Experimental Protocols
Below are detailed methodologies for the purification of crude this compound.
Method 1: Column Chromatography
This method is effective for separating the target compound from various impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexane and Ethyl Acetate (analytical grade)
-
Glass column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed. Drain the excess hexane until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. A common gradient for similar compounds starts at 5% ethyl acetate in hexane and increases to 30-50% ethyl acetate.[5]
-
Fraction Collection: Collect fractions in test tubes.
-
TLC Analysis: Monitor the fractions by TLC using a mobile phase similar to the elution solvent (e.g., 30% ethyl acetate in hexane). Combine the fractions containing the pure product.
-
Solvent Evaporation: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified product.
Method 2: Recrystallization
This method is suitable for purifying a crude product that is mostly the desired compound.
Materials:
-
Crude this compound
-
Solvents: Ethyl Acetate and Hexane (analytical grade)
-
Erlenmeyer flask
-
Heating plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of warm ethyl acetate to dissolve it completely.
-
Induce Precipitation: Slowly add hexane to the solution at room temperature with gentle swirling until the solution becomes slightly cloudy.
-
Clarification: Add a few drops of ethyl acetate back into the solution until it becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath or refrigerator for a few hours.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
| Purification Method | Starting Purity (Typical) | Final Purity (Expected) | Analytical Method |
| Column Chromatography | 70-85% | >95% | HPLC, NMR |
| Recrystallization | 85-95% | >98% | HPLC, NMR |
Visualizations
Experimental Workflow for Purification
Caption: General workflow for the purification of this compound.
Decision Tree for Purification Method Selection
Caption: Decision tree for selecting a suitable purification method.
References
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. aml.iaamonline.org [aml.iaamonline.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. 2-(Boc-amino)pyridine-5-carboxaldehyde, 97%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]
- 7. 2-(Boc-amino)pyridine-5-carboxaldehyde, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Technical Support Center: A Guide to Handling Pyridine Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and use of pyridine aldehydes in experimental settings.
Frequently Asked Questions (FAQs)
Q1: My pyridine aldehyde has turned yellow/brown. Is it still usable?
A1: Discoloration to yellow or brown is a common indicator of degradation, often due to air oxidation or exposure to light.[1] While minor discoloration may not significantly impact the outcome of all reactions, it is generally recommended to purify the aldehyde before use, especially for sensitive applications, to ensure reproducibility and avoid side reactions. Purity can be assessed by techniques such as NMR or GC-MS.
Q2: I'm observing a lower than expected yield in my reaction involving a pyridine aldehyde. What are the potential causes related to the aldehyde itself?
A2: Low yields can stem from several factors related to the purity and handling of the pyridine aldehyde:
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Degradation: The aldehyde may have degraded due to improper storage (exposure to air, light, or moisture).
-
Hygroscopicity: Pyridine aldehydes can absorb moisture from the atmosphere. Water can interfere with many reactions, particularly those involving organometallics or strong bases.
-
Side Reactions: The aldehyde may be participating in side reactions such as self-condensation (aldol reaction) or disproportionation (Cannizzaro reaction) under the reaction conditions.[2][3]
Q3: How should I properly store my pyridine aldehydes?
A3: To minimize degradation, pyridine aldehydes should be stored under an inert atmosphere (e.g., argon or nitrogen), protected from light, and kept in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is often recommended. Tightly sealing the container is crucial to prevent moisture absorption.
Q4: What are the common impurities found in pyridine aldehydes and how can I remove them?
A4: Common impurities include the corresponding carboxylic acid (from oxidation), the corresponding alcohol (from reduction or Cannizzaro reaction), and polymeric materials (from self-condensation). Purification can be achieved through:
-
Vacuum Distillation: Effective for removing non-volatile impurities.
-
Recrystallization: Suitable for solid pyridine aldehydes.
-
Bisulfite Adduct Formation: A classical method to purify aldehydes by forming a solid adduct, which can be isolated and then reverted to the pure aldehyde.
Troubleshooting Guides
Low Yield in Wittig Reactions
| Symptom | Possible Cause | Troubleshooting Steps |
| Low or no product formation, starting material remains. | Unstable Ylide: Unstabilized ylides can be basic enough to deprotonate other acidic protons in the reaction mixture or may decompose. | Generate the ylide in the presence of the pyridine aldehyde. This can sometimes improve the yield by trapping the ylide as it is formed. |
| Basic Nature of Pyridine: The basic nitrogen of the pyridine ring can interfere with the ylide generation or the Wittig reaction itself, especially if using a lithium base where betaine stabilization can lead to side products.[4] | Use a non-lithium base for ylide generation, such as sodium hydride (NaH) or sodium methoxide (NaOMe).[4] | |
| Mixture of E/Z isomers is obtained. | Ylide Stability: The stereochemical outcome of the Wittig reaction is dependent on the stability of the ylide. Unstabilized ylides typically favor the Z-alkene, while stabilized ylides favor the E-alkene.[5] | To favor the E-alkene, a stabilized ylide can be used. Forcing the Z-alkene from a stabilized ylide is more challenging. For unstabilized ylides, performing the reaction in DMF with LiI or NaI can increase Z-selectivity.[6] |
Side Reactions in Aldol Condensations
| Symptom | Possible Cause | Troubleshooting Steps |
| Formation of a complex mixture of products. | Self-condensation: If the other carbonyl component is also enolizable, self-condensation of both starting materials and cross-condensation can occur.[7] | Use a non-enolizable aldehyde as one of the reaction partners. Alternatively, pre-form the enolate of one carbonyl component using a strong, non-nucleophilic base like LDA before adding the pyridine aldehyde.[3] |
| Formation of carboxylic acid and alcohol byproducts. | Cannizzaro Reaction: In the presence of a strong base, pyridine aldehydes, which lack α-hydrogens, can undergo a Cannizzaro reaction, where one molecule is oxidized to a carboxylic acid and another is reduced to an alcohol.[2][8] | Use a milder base or carefully control the stoichiometry of the base. If the desired reaction is an aldol addition, consider using catalytic amounts of a weaker base. |
| Polymerization of the pyridine aldehyde. | Strongly basic or acidic conditions: Aldehydes can be prone to polymerization under harsh conditions.[3] | Optimize the reaction conditions by using milder bases or acids and lower reaction temperatures. |
Data Presentation
Stability of Pyridine Aldehydes
| Condition | Effect on Pyridine Aldehydes | Recommendations |
| Air (Oxygen) | Prone to oxidation to the corresponding carboxylic acid. | Store under an inert atmosphere (N₂ or Ar). |
| Light | Can promote degradation and discoloration.[9] | Store in amber vials or protect from light. |
| Moisture | Hygroscopic; absorbed water can interfere with reactions. | Store in a desiccator or glovebox. Use dry solvents and reagents. |
| Acidic pH | The pyridine nitrogen can be protonated. In some cases, intramolecular cyclization can occur.[10] | Buffer the reaction if pH control is critical. Be aware of potential changes in reactivity upon protonation. |
| Basic pH | Can catalyze self-condensation (aldol) or disproportionation (Cannizzaro) reactions. | Use non-nucleophilic bases or carefully control base stoichiometry and temperature. |
| Elevated Temperature | Can accelerate degradation and side reactions. | Perform reactions at the lowest effective temperature. Store at recommended cool temperatures. |
Experimental Protocols
Protocol 1: Purification of Pyridine-4-aldehyde via Bisulfite Adduct Formation
This protocol describes a general procedure for the purification of an aromatic aldehyde like pyridine-4-aldehyde.
Materials:
-
Crude pyridine-4-aldehyde
-
Methanol
-
Saturated aqueous sodium bisulfite solution (freshly prepared)
-
Deionized water
-
Ethyl acetate
-
50% Sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate
-
Separatory funnel, beakers, flasks
Procedure:
-
Dissolve the crude pyridine-4-aldehyde in a minimal amount of methanol.
-
Transfer the solution to a separatory funnel.
-
Add approximately 1 mL of saturated aqueous sodium bisulfite solution per gram of crude aldehyde.
-
Shake the funnel vigorously for about 30 seconds. A white precipitate of the bisulfite adduct may form.
-
Add deionized water and ethyl acetate to the funnel and shake again to partition the impurities into the organic layer.
-
Separate the aqueous layer containing the bisulfite adduct.
-
To regenerate the aldehyde, add an equal volume of ethyl acetate to the aqueous layer in a clean separatory funnel.
-
Slowly add 50% NaOH solution dropwise while swirling until the aqueous layer becomes strongly basic (pH > 12).
-
Shake the funnel to extract the purified pyridine-4-aldehyde into the ethyl acetate layer.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified aldehyde.
Protocol 2: Vacuum Distillation of Pyridine-2-aldehyde
This protocol provides a general guideline for the purification of liquid pyridine aldehydes by vacuum distillation.
Materials:
-
Crude pyridine-2-aldehyde
-
Distillation apparatus (round-bottom flask, short-path distillation head, condenser, receiving flask)
-
Vacuum pump and gauge
-
Heating mantle and stir plate
-
Stir bar
-
Inert gas source (optional)
Procedure:
-
Assemble the distillation apparatus. Ensure all glassware is dry and free of cracks.
-
Place the crude pyridine-2-aldehyde and a magnetic stir bar into the distillation flask.
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
Begin stirring and slowly evacuate the system to the desired pressure.
-
Once the pressure is stable, begin heating the distillation flask.
-
Collect the fraction that distills at the expected boiling point for the given pressure (e.g., for pyridine-2-aldehyde, bp 71-73 °C at 10 mmHg).
-
Once the distillation is complete, cool the apparatus to room temperature before releasing the vacuum.
-
Store the purified aldehyde under an inert atmosphere and protect it from light.
Visualizations
References
- 1. Pyridine-4-carbaldehyde - Wikipedia [en.wikipedia.org]
- 2. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. purechemistry.org [purechemistry.org]
- 9. 4-Pyridinecarboxaldehyde: properties and applications in various fields_Chemicalbook [chemicalbook.com]
- 10. A reversible pH-dependent intramolecular pyridine-aldehyde cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
Catalyst selection for reactions with Tert-butyl (5-formylpyridin-2-YL)carbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tert-butyl (5-formylpyridin-2-YL)carbamate.
Frequently Asked Questions (FAQs)
Q1: What are the common types of reactions that this compound undergoes?
A1: this compound is a versatile intermediate. The formyl group is reactive towards various transformations, making it a valuable building block in organic synthesis. Common reactions include:
-
Reductive Amination
-
Wittig Reaction
-
Henry (Nitroaldol) Reaction
-
Aldol Condensation
-
Knoevenagel Condensation
Q2: What is the purpose of the Tert-butoxycarbonyl (Boc) protecting group?
A2: The Tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines. In this molecule, it protects the amino group on the pyridine ring, preventing it from undergoing unwanted side reactions during the transformation of the formyl group. The Boc group is generally stable under various reaction conditions but can be readily removed when needed.
Q3: Are there any specific safety precautions I should take when working with this compound?
A3: Yes, according to its safety data sheet, this compound may cause skin and serious eye irritation, as well as respiratory irritation.[1] It is crucial to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guides
Reductive Amination
Issue 1: Low yield of the desired amine product.
| Potential Cause | Troubleshooting Step |
| Inefficient imine formation. | Ensure anhydrous reaction conditions. The presence of water can hinder the formation of the intermediate imine. Consider using a dehydrating agent like magnesium sulfate or molecular sieves. |
| Suboptimal reducing agent. | The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often a mild and effective choice. If using sodium borohydride, the reaction may require specific pH control. For more robust reductions, catalytic hydrogenation (e.g., H₂, Pd/C) can be employed. |
| Incorrect stoichiometry. | Ensure the amine and reducing agent are used in the correct molar ratios relative to the aldehyde. A slight excess of the amine and reducing agent may improve the yield. |
| Low reaction temperature. | While some reductive aminations proceed at room temperature, others may benefit from gentle heating to drive the reaction to completion. |
Issue 2: Formation of side products, such as the corresponding alcohol.
| Potential Cause | Troubleshooting Step |
| Direct reduction of the aldehyde. | This can occur if the reducing agent is too reactive or added before imine formation is complete. Add the reducing agent portion-wise or after allowing sufficient time for the imine to form. Using a milder reducing agent like STAB can also mitigate this issue. |
| Reaction with solvent. | Ensure the chosen solvent is compatible with the reducing agent. For instance, sodium borohydride can react with acidic protons in some solvents. |
Wittig Reaction
Issue 1: Low or no yield of the desired alkene.
| Potential Cause | Troubleshooting Step |
| Ineffective ylide generation. | The phosphonium ylide must be generated under strictly anhydrous and inert conditions. Ensure the phosphonium salt is dry and the base (e.g., n-butyllithium, sodium hydride) is of high quality. The choice of solvent (e.g., THF, DMSO) is also crucial for ylide formation and stability. |
| Steric hindrance. | Significant steric hindrance on either the aldehyde or the ylide can impede the reaction. If possible, consider using a less sterically hindered ylide. |
| Low reactivity of the ylide. | Stabilized ylides (containing an electron-withdrawing group) are less reactive and may require higher temperatures or longer reaction times to react with the aldehyde. |
Issue 2: Poor stereoselectivity (undesired E/Z ratio).
| Potential Cause | Troubleshooting Step |
| Nature of the ylide. | The stereochemical outcome of the Wittig reaction is highly dependent on the ylide used. Non-stabilized ylides typically favor the formation of (Z)-alkenes, while stabilized ylides predominantly yield (E)-alkenes.[2] |
| Reaction conditions. | The presence of lithium salts can affect the stereoselectivity. Using salt-free ylides can sometimes improve the Z-selectivity. The choice of solvent can also influence the E/Z ratio. |
Henry (Nitroaldol) Reaction
Issue 1: Reaction does not proceed or is very slow.
| Potential Cause | Troubleshooting Step |
| Insufficiently basic catalyst. | The Henry reaction is base-catalyzed and requires the deprotonation of the nitroalkane.[3] If the reaction is slow, a stronger base may be needed. However, very strong bases can promote side reactions. Common bases include organic amines (e.g., triethylamine, DBU) or inorganic bases. |
| Low temperature. | While some Henry reactions are performed at room temperature, cooling the reaction may be necessary to control exotherms and improve selectivity, but this can also slow down the reaction rate. Gentle warming may be required if the reaction is sluggish. |
Issue 2: Formation of elimination product (nitroalkene).
| Potential Cause | Troubleshooting Step |
| Harsh reaction conditions. | The initially formed β-nitro alcohol can undergo dehydration to form a nitroalkene, especially in the presence of a strong base or at elevated temperatures.[3] Use a milder base and maintain a lower reaction temperature to minimize this side reaction. |
| Workup procedure. | Acidic workup conditions can also promote dehydration. A careful, neutral workup is recommended. |
Experimental Protocols
General Protocol for Reductive Amination
-
Dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Wittig Reaction
-
To a suspension of the appropriate phosphonium salt (1.2 eq) in anhydrous THF under an inert atmosphere, add a strong base (e.g., n-butyllithium or sodium hydride) (1.1 eq) at the recommended temperature (often 0 °C or below).
-
Stir the mixture until the characteristic color of the ylide appears.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product, often by column chromatography, to separate the desired alkene from the triphenylphosphine oxide byproduct.
General Protocol for Henry (Nitroaldol) Reaction
-
Dissolve this compound (1.0 eq) and the nitroalkane (e.g., nitromethane, 1.5 eq) in a suitable solvent (e.g., methanol, ethanol, or THF).
-
Add a catalytic amount of a base (e.g., triethylamine, DBU, or an inorganic base like potassium carbonate) to the mixture.
-
Stir the reaction at the desired temperature (ranging from 0 °C to room temperature) and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, carefully neutralize the mixture with a dilute acid (e.g., 1M HCl) at a low temperature.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting β-nitro alcohol by column chromatography.
Visualizations
References
Validation & Comparative
A Comparative Guide to Pyridine-Based Synthetic Building Blocks: Featuring Tert-butyl (5-formylpyridin-2-YL)carbamate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and medicinal chemistry, functionalized heterocyclic compounds are indispensable tools for the construction of complex molecular architectures with diverse biological activities. Among these, pyridine derivatives hold a prominent position. This guide provides a comparative analysis of tert-butyl (5-formylpyridin-2-YL)carbamate and other substituted pyridine carboxaldehydes, not as formylating agents, but as versatile synthetic building blocks. A common misconception is to view any aldehyde-containing molecule as a formylating agent. However, formylating agents are reactive compounds used to introduce a formyl group onto a substrate. In contrast, stable molecules like this compound serve as platforms where the existing formyl group is a reactive handle for further synthetic transformations.
This guide will objectively compare the synthetic utility of this compound with other pyridine carboxaldehyde derivatives, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal building block for their synthetic endeavors.
Comparison of Pyridine Carboxaldehyde Building Blocks
The reactivity of the formyl group and the overall utility of a pyridine carboxaldehyde building block are significantly influenced by the nature and position of other substituents on the pyridine ring. The following table summarizes key characteristics of this compound and its comparators.
| Building Block | Key Structural Features | Influence of Substituents on Aldehyde Reactivity | Common Applications |
| This compound | Boc-protected amine at C2, formyl group at C5. | The electron-donating effect of the Boc-amino group can slightly decrease the electrophilicity of the formyl group compared to unsubstituted pyridine aldehydes. | Multi-step synthesis of kinase inhibitors, and other pharmaceutical intermediates where the amino group requires protection and subsequent modification. |
| Pyridine-2-carboxaldehyde | Unsubstituted pyridine with a formyl group at C2. | The electron-withdrawing nature of the pyridine nitrogen enhances the electrophilicity of the adjacent formyl group, making it highly reactive towards nucleophiles. | Synthesis of Schiff bases, ligands for coordination chemistry, and various pharmaceutical precursors.[1][2] |
| Pyridine-3-carboxaldehyde | Unsubstituted pyridine with a formyl group at C3. | The formyl group is less influenced by the nitrogen's electron-withdrawing effect compared to the 2- and 4-positions, resulting in reactivity closer to that of benzaldehyde. | Building block for a wide range of pharmaceuticals and agrochemicals. |
| Pyridine-4-carboxaldehyde | Unsubstituted pyridine with a formyl group at C4. | Similar to the 2-isomer, the formyl group is activated by the electron-withdrawing effect of the pyridine nitrogen, leading to high reactivity. | Synthesis of isonicotinic acid derivatives and other bioactive molecules. |
| 2-Chloro-5-formylpyridine | Electron-withdrawing chloro group at C2, formyl group at C5. | The chloro group further enhances the electrophilicity of the pyridine ring and the formyl group, increasing its reactivity. The chloro group can also serve as a handle for cross-coupling reactions. | Synthesis of highly functionalized pyridine derivatives through nucleophilic aromatic substitution or cross-coupling reactions. |
Performance in Key Synthetic Transformations
The utility of these building blocks is best demonstrated by their performance in common synthetic reactions. The following tables provide a comparative overview of reported yields for key transformations.
Table 1: Reductive Amination of Pyridine Carboxaldehydes
| Aldehyde | Amine | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| p-Methoxybenzaldehyde | n-Butylamine | H₂ (100 bar), Co-DAB/SiO₂ | Methanol | 100 | - | 72-96 |
| p-Chlorobenzaldehyde | n-Butylamine | H₂ (100 bar), Co-containing composites | Methanol | 100 | - | 60-89 |
Table 2: Wittig Reaction of Pyridine Carboxaldehydes
| Aldehyde | Wittig Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Various Aldehydes | (3-carboxy-2-oxopropylidene)triphenylphosphorane | Chiral secondary amine, LiClO₄, DABCO | - | - | - | High |
| Aldehydes | Diazoacetates | Ru-based olefin metathesis catalysts, PPh₃ | - | - | - | - |
Note: Pyridine aldehydes are generally good substrates for the Wittig reaction, leading to the formation of vinylpyridines. The presence of the Boc-amino group in this compound is not expected to interfere with this reaction.
Table 3: Aldol Condensation of Pyridine Carboxaldehydes
| Aldehyde | Ketone | Base | Solvent | Temperature (°C) | Time (min) |
| Aromatic Aldehyde | Symmetrical Ketone | 2M aq NaOH | 95% aq EtOH | RT | 15 |
Note: The formyl group of this compound is expected to readily participate in aldol condensations with enolizable ketones or aldehydes.[3]
Experimental Protocols
Synthesis of this compound via Vilsmeier-Haack Formylation
This protocol is adapted from the general procedure for the formylation of electron-rich aminopyridines.
Materials:
-
Tert-butyl (pyridin-2-yl)carbamate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of tert-butyl (pyridin-2-yl)carbamate (1.0 eq) in DMF (5.0 eq) at 0 °C, add POCl₃ (1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to 80 °C for 3 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Reductive Amination of a Pyridine Carboxaldehyde
This is a general procedure applicable to pyridine aldehydes.
Materials:
-
Pyridine carboxaldehyde derivative (e.g., this compound) (1.0 eq)
-
Primary or secondary amine (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the pyridine carboxaldehyde derivative in DCE, add the amine and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride in one portion and continue stirring at room temperature for 12-24 hours.
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Visualizing Synthetic Pathways and Relationships
General Synthetic Utility of Pyridine Carboxaldehydes
The following diagram illustrates the central role of pyridine carboxaldehydes as intermediates in the synthesis of more complex molecules.
Caption: Synthetic transformations of pyridine carboxaldehydes.
Synthesis and Reactivity of this compound
This diagram outlines the synthesis of the title compound and its subsequent use in a key synthetic transformation.
Caption: Synthesis and application of the title compound.
Conclusion
This compound is a valuable synthetic building block rather than a formylating agent. Its utility lies in the strategic placement of a reactive formyl group and a protected amine on a pyridine scaffold. The Boc-protecting group allows for selective reactions at the formyl position while enabling subsequent modifications at the amino group, a crucial feature in multi-step syntheses, particularly in drug discovery.
When compared to other pyridine carboxaldehydes, the choice of building block will depend on the specific synthetic strategy. Unsubstituted pyridine aldehydes offer high reactivity for straightforward transformations. Halogenated derivatives provide additional handles for cross-coupling reactions. This compound and its analogues are particularly advantageous when the introduction and subsequent elaboration of a nitrogen substituent are required. Researchers should consider the electronic effects of substituents, the need for protecting groups, and the desired downstream transformations when selecting the most appropriate pyridine-based building block for their synthetic targets.
References
A Comparative Guide to Alternative Synthetic Routes for Tert-butyl (5-formylpyridin-2-YL)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthetic pathways to obtain Tert-butyl (5-formylpyridin-2-YL)carbamate, a key intermediate in the development of various pharmaceutical compounds. The routes discussed are the oxidation of the corresponding methyl-substituted precursor and the formylation of a Boc-protected aminopyridine. This document presents a side-by-side comparison of their reaction parameters, yields, and detailed experimental protocols to aid in the selection of the most suitable method for specific research and development needs.
Performance Comparison
The selection of a synthetic route can significantly impact the efficiency, scalability, and overall cost of producing this compound. The following table summarizes the key quantitative data for the two alternative pathways discussed in this guide.
| Parameter | Route 1: Oxidation of Tert-butyl (5-methylpyridin-2-yl)carbamate | Route 2: Directed Ortho-metalation and Formylation of Tert-butyl (pyridin-2-yl)carbamate |
| Starting Material | Tert-butyl (5-methylpyridin-2-yl)carbamate | Tert-butyl (pyridin-2-yl)carbamate |
| Key Reagents | Selenium dioxide (SeO₂), Tert-butyl hydroperoxide (TBHP) | n-Butyllithium (n-BuLi), N,N-Dimethylformamide (DMF) |
| Solvent | Dioxane | Tetrahydrofuran (THF) |
| Temperature | 50 °C to reflux | -78 °C to room temperature |
| Reaction Time | 1-5 hours | 2-4 hours |
| Reported Yield | Moderate to Good (typically 60-80% for similar substrates)[1] | High (often >70% for analogous compounds)[2] |
| Key Advantages | Milder reaction conditions compared to some traditional oxidations.[1] | High regioselectivity and good yields.[2] |
| Key Challenges | Stoichiometric use of selenium dioxide can be a drawback.[3] | Requires strictly anhydrous conditions and low temperatures.[4] |
Synthetic Pathways Overview
The two synthetic routes offer distinct approaches to the target molecule, each with its own set of advantages and considerations.
Caption: Alternative synthetic pathways to this compound.
Experimental Protocols
The following are detailed experimental methodologies for the two synthetic routes. These protocols are based on established procedures for similar substrates and may require optimization for specific laboratory conditions.
Route 1: Oxidation of Tert-butyl (5-methylpyridin-2-yl)carbamate
This route utilizes the oxidation of the methyl group at the 5-position of the pyridine ring to an aldehyde. The use of selenium dioxide in the presence of tert-butyl hydroperoxide offers a relatively mild and selective method for this transformation.[1]
Experimental Workflow:
Caption: Workflow for the oxidation of Tert-butyl (5-methylpyridin-2-yl)carbamate.
Procedure:
-
To a solution of selenium dioxide (2.3 equivalents) in dioxane, add 70% tert-butyl hydroperoxide (1 equivalent) dropwise at room temperature.
-
Stir the mixture for 30 minutes at room temperature to allow for the formation of the active oxidizing species.
-
Add Tert-butyl (5-methylpyridin-2-yl)carbamate (1 equivalent) to the reaction mixture.
-
Heat the resulting solution at 50 °C or reflux for 1-5 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench by pouring it into a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Route 2: Directed Ortho-metalation and Formylation of Tert-butyl (pyridin-2-yl)carbamate
This approach involves the initial protection of the amino group of 2-aminopyridine with a tert-butyloxycarbonyl (Boc) group, followed by a highly regioselective formylation at the 5-position via a directed ortho-metalation-formylation strategy.[2][4]
Experimental Workflow:
Caption: Workflow for the formylation of Tert-butyl (pyridin-2-yl)carbamate.
Procedure:
-
Dissolve Tert-butyl (pyridin-2-yl)carbamate (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.2 equivalents) dropwise to the solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.
-
Add N,N-dimethylformamide (DMF) (3 equivalents) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
References
Spectroscopic Analysis and Structural Validation of Tert-butyl (5-formylpyridin-2-YL)carbamate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic analysis and structural validation of Tert-butyl (5-formylpyridin-2-YL)carbamate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this guide combines theoretical predictions with experimental data from closely related structural analogs to provide a robust framework for its characterization.
Spectroscopic Data Summary
The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Below is a summary of the expected and observed spectral data, with comparisons to a structural isomer, Tert-butyl (3-formylpyridin-2-YL)carbamate, to highlight the distinguishing features.
| Spectroscopic Technique | This compound (Expected) | Tert-butyl (3-formylpyridin-2-YL)carbamate (Reference Data) | Key Distinguishing Features |
| ¹H NMR | Singlet, ~1.5 ppm (9H, t-Bu); Doublet, ~8.2 ppm (1H, H6); Doublet of doublets, ~8.0 ppm (1H, H4); Doublet, ~8.4 ppm (1H, H3); Singlet, ~9.9 ppm (1H, CHO); Broad singlet, ~8.5 ppm (1H, NH) | Data not fully available in literature. Expected differences in the chemical shifts and coupling patterns of the pyridine ring protons. | The coupling pattern of the aromatic protons is the most definitive feature. The 5-formyl isomer will show a clear doublet, doublet of doublets, and a doublet, while the 3-formyl isomer would exhibit a different splitting pattern. |
| ¹³C NMR | ~28 ppm (t-Bu CH₃); ~82 ppm (t-Bu C); ~112, 131, 145, 151, 158 ppm (Pyridine C); ~153 ppm (C=O, carbamate); ~192 ppm (C=O, aldehyde) | Data not fully available in literature. Positional isomers will show distinct chemical shifts for the pyridine carbons. | The chemical shift of the formyl carbon and the substituted pyridine carbons will be significantly different between the two isomers. |
| IR (cm⁻¹) | ~3300 (N-H stretch); ~2980 (C-H stretch, aliphatic); ~1720 (C=O stretch, carbamate); ~1690 (C=O stretch, aldehyde); ~1600, 1480 (C=C, C=N stretch, pyridine) | Not available. | The exact positions of the carbonyl stretches may vary slightly depending on the electronic effects of the substituent positions. |
| Mass Spec. (m/z) | Molecular Ion [M]⁺: 222.10; [M+H]⁺: 223.11; Key Fragments: 167 ([M-tBu+H]⁺), 123 ([M-Boc+H]⁺) | Molecular Ion [M]⁺: 222.10; [M+H]⁺: 223.11; Fragmentation pattern expected to be similar. | High-resolution mass spectrometry can confirm the elemental composition, but standard MS is unlikely to distinguish between these isomers without fragmentation analysis. |
Experimental Protocols
A plausible synthetic route to this compound involves the protection of the amino group of 2-amino-5-formylpyridine.
Synthesis of this compound
To a solution of 2-amino-5-formylpyridine (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran, is added triethylamine (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP). The mixture is stirred at room temperature, and a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent is added dropwise. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
Infrared Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using KBr pellets or as a thin film.
-
Mass Spectrometry: Mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer.
Workflow and Logic Diagrams
The following diagrams illustrate the logical workflow for the synthesis and spectroscopic validation of the target compound.
Caption: Workflow for the synthesis and purification of this compound.
Caption: Workflow for the spectroscopic analysis and structural confirmation of the purified product.
Conclusion
The structural elucidation of this compound is unequivocally achieved through a combination of NMR, IR, and mass spectrometry. While direct experimental data is not widely published, a thorough analysis based on the foundational principles of these spectroscopic techniques, supported by data from analogous compounds, provides a high degree of confidence in its structural assignment. The comparative data presented in this guide serves as a valuable resource for researchers in distinguishing between this and other structurally related isomers.
A Comparative Guide to HPLC-Based Purity Assessment of Tert-butyl (5-formylpyridin-2-YL)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of Tert-butyl (5-formylpyridin-2-YL)carbamate, a key intermediate in pharmaceutical synthesis.[1] While specific validated HPLC methods for this compound are not extensively documented in publicly available literature, this guide outlines a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method developed based on established protocols for analogous pyridine and carbamate derivatives.[2][3][4][5] The performance of this proposed method is compared with alternative approaches to provide a framework for selecting and validating a suitable analytical strategy.
Introduction to Purity Assessment
This compound (CAS No: 199296-40-7) is a heterocyclic compound featuring a pyridine ring, a formyl group, and a tert-butyl carbamate protecting group.[6] The purity of this intermediate is critical for the successful synthesis of downstream active pharmaceutical ingredients (APIs), as impurities can affect the safety and efficacy of the final drug product. HPLC is the predominant technique for purity determination due to its high resolution, sensitivity, and accuracy.
A robust purity assessment method should not only quantify the main compound but also detect and resolve potential process-related impurities and degradation products. Therefore, a stability-indicating method is highly desirable.
Proposed RP-HPLC Method and Comparison
Based on the analysis of similar compounds, a primary RP-HPLC method is proposed. Its performance characteristics are compared against a hypothetical alternative method to illustrate the key parameters for consideration in method development and validation.
Table 1: Comparison of HPLC Methodologies
| Parameter | Proposed Method: RP-HPLC with UV Detection | Alternative Method: Fast Gradient RP-UPLC |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Sub-2 µm C18 (e.g., 50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase | Gradient of Acetonitrile and Phosphate Buffer (pH 4.0) | Gradient of Acetonitrile and Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Run Time | ~20 minutes | ~5 minutes |
| Resolution | High, capable of separating closely related impurities. | Very High, excellent for complex mixtures. |
| Sensitivity | Good, suitable for detecting impurities at low levels. | Excellent, lower detection limits. |
| System Pressure | Standard HPLC pressures (<400 bar) | Ultra-high pressures (>600 bar) |
| Advantages | Widely available instrumentation, robust and transferable. | Faster analysis, higher throughput, reduced solvent consumption. |
| Disadvantages | Longer run times, higher solvent consumption per analysis. | Requires specialized UPLC/UHPLC equipment, potential for higher backpressure issues. |
Experimental Protocols
Below are the detailed experimental protocols for the proposed RP-HPLC method.
Proposed Method: Stability-Indicating RP-HPLC with UV Detection
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.02 M Potassium Phosphate Monobasic, adjusted to pH 4.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 30 15 80 18 80 19 30 | 20 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.
-
Sample Solution (0.1 mg/mL): Prepare the sample in the same manner as the working standard solution.
3. Forced Degradation Studies (for Stability-Indicating Method Validation): To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed.
-
Acid Degradation: Treat the sample solution with 1N HCl at 60 °C for 2 hours.
-
Base Degradation: Treat the sample solution with 1N NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
After degradation, samples should be neutralized (if necessary) and diluted to the target concentration for HPLC analysis to ensure that degradation products are well-resolved from the main peak.
Data Presentation and Performance
The following table summarizes the expected performance data from the validation of the proposed HPLC method.
Table 2: Summary of Method Performance Data
| Parameter | Acceptance Criteria | Expected Result |
| Specificity | No interference from blank, impurities, or degradation products at the retention time of the analyte. | The method is specific, with the main peak being well-resolved from all potential interferents. |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 50% to 150% of the target concentration. | 0.05 mg/mL to 0.15 mg/mL. |
| Accuracy (% Recovery) | 98.0% to 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | Repeatability (n=6): ≤ 1.0%, Intermediate Precision: ≤ 2.0% | Repeatability: 0.5%, Intermediate Precision: 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | ~0.01 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | ~0.03 µg/mL |
| Robustness | % RSD ≤ 2.0% after minor changes in method parameters (flow rate, pH, column temperature). | The method is robust, with minimal variation in results upon small, deliberate changes to the method parameters. |
Visualizations
HPLC Purity Assessment Workflow
The following diagram illustrates the logical workflow for the purity assessment of this compound using the proposed HPLC method.
Caption: Workflow for HPLC Purity Assessment.
Forced Degradation Study Logic
This diagram outlines the logical steps involved in conducting forced degradation studies to establish the stability-indicating nature of the analytical method.
Caption: Forced Degradation Study Workflow.
Conclusion
The proposed stability-indicating RP-HPLC method provides a reliable and robust approach for the purity assessment of this compound. While alternative methods like UPLC can offer faster analysis times, the proposed HPLC method utilizes more commonly available equipment and demonstrates excellent performance in terms of specificity, linearity, accuracy, and precision. The choice between these methods will depend on the specific laboratory's throughput needs and available instrumentation. The provided experimental protocol and performance data serve as a strong foundation for the validation and implementation of a quality control method for this important pharmaceutical intermediate.
References
- 1. This compound [synhet.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Buy tert-Butyl (3-formylpyridin-2-yl)carbamate | 116026-94-9 [smolecule.com]
Comparative Biological Activity of Tert-butyl (5-formylpyridin-2-YL)carbamate Derivatives: A Guide for Researchers
For researchers and professionals in drug discovery, the pyridine scaffold remains a cornerstone in the development of novel therapeutic agents. This guide provides a comparative analysis of the biological activity of derivatives synthesized from Tert-butyl (5-formylpyridin-2-YL)carbamate, a versatile building block for generating diverse molecular architectures. The focus is on anticancer activity, with supporting experimental data and detailed protocols to aid in the rational design of new pyridine-based drug candidates.
Derivatives of the this compound core, particularly after deprotection of the amine to yield 2-amino-5-formylpyridine, have been explored for their potential as anticancer agents. The formyl group serves as a reactive handle for the synthesis of various derivatives, including thiosemicarbazones, Schiff bases, and hydrazones, which have demonstrated significant cytotoxic effects against a range of cancer cell lines.
Comparison of Anticancer Activity
The biological evaluation of these derivatives has primarily focused on their ability to inhibit cancer cell proliferation. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. The following tables summarize the reported anticancer activities of different classes of derivatives.
Thiosemicarbazone Derivatives
Thiosemicarbazones derived from pyridine aldehydes have shown potent anticancer activity, often attributed to their ability to chelate metal ions and inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| TSC-1 | 3-aminopyridine-2-carboxaldehyde thiosemicarbazone | L1210 Leukemia | - | [1] |
| TSC-2 | 3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone | L1210 Leukemia | - | [1] |
| TSC-3 | 2-(4-(2-morpholinoethoxy) benzylidene) hydrazine-1-carbothioamide | PC-12 | 156.2 ± 97.5 | [2] |
| TSC-4 | 2-(4-(diethylamino)benzylidene)hydrazine-1-carbothioamide | PC-12 | 629.7 ± 109.2 | [2] |
Note: Specific IC50 values for TSC-1 and TSC-2 against L1210 leukemia were not provided in the abstract, but they were highlighted as the most active compounds with significant in vivo efficacy.[1]
Schiff Base Derivatives
Schiff bases, formed by the condensation of the formyl group with primary amines, and their metal complexes have been extensively studied for their cytotoxic properties.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| SB-1 | 5-(diethylamino)-2-((2,6-diethylphenylimino)methyl)phenol | HeLa, MCF-7 | Micromolar range | [3] |
| SB-2 | 2-oxo-quinoline-3-Schiff-base (4d1) | NCI-H460 | 5.16 ± 0.37 | [4] |
| SB-3 | 2-oxo-quinoline-3-Schiff-base (4d2) | NCI-H460 | 7.62 ± 0.46 | [4] |
| SB-4 | 2-oxo-quinoline-3-Schiff-base (4l2) | NCI-H460 | 7.66 ± 0.65 | [4] |
Hydrazone Derivatives
Hydrazones, synthesized from the reaction of the formyl group with hydrazides, represent another class of pyridine derivatives with promising anticancer potential.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| HYD-1 | Pyrimidinyl Hydrazone (15) | Melanoma | 0.37 | [5] |
| HYD-2 | Pyrimidinyl Hydrazone (15) | Ovarian Cancer | 0.11 | [5] |
| HYD-3 | Pyrimidinyl Hydrazone (15) | Pancreatic Cancer | 1.09 | [5] |
| HYD-4 | Hydrazone derivative (15) | A549, MCF-7 | 29.59 (A549), 27.70 (MCF-7) | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative experimental protocols for the synthesis and biological evaluation of these pyridine derivatives.
General Synthesis of Thiosemicarbazone Derivatives
-
Deprotection of the Starting Material: this compound is treated with an acid, such as trifluoroacetic acid, in a suitable solvent like dichloromethane to remove the Boc protecting group, yielding 2-amino-5-formylpyridine.
-
Condensation Reaction: The resulting 2-amino-5-formylpyridine is then refluxed with a molar equivalent of the appropriate thiosemicarbazide in an alcoholic solvent, often with a catalytic amount of acid.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield the final thiosemicarbazone derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Visualizing Synthesis and Biological Action
Diagrams generated using Graphviz provide a clear visual representation of the synthetic pathways and the general mechanism of action of these compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. The Pyrimidinyl Hydrazones: Selective for anti-Cancer cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Cost-benefit analysis of different synthetic pathways for Tert-butyl (5-formylpyridin-2-YL)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cost-benefit analysis of various synthetic pathways for Tert-butyl (5-formylpyridin-2-YL)carbamate, a key intermediate in pharmaceutical development. The comparison focuses on detailed experimental protocols, cost-effectiveness, scalability, safety, and environmental impact to aid researchers in selecting the most suitable method for their specific needs.
Introduction
This compound is a valuable building block in the synthesis of a wide range of biologically active molecules. The presence of both a Boc-protected amine and a formyl group on the pyridine ring allows for diverse and selective downstream functionalization. This guide outlines and compares three primary synthetic strategies to obtain this versatile intermediate.
Synthetic Pathway Overview
Three main synthetic strategies for this compound are evaluated:
-
Pathway 1: Direct Boc Protection. This pathway involves the direct protection of the amino group of 2-amino-5-formylpyridine using di-tert-butyl dicarbonate (Boc₂O).
-
Pathway 2: Formylation of a Boc-Protected Precursor. This strategy starts with the readily available tert-butyl (pyridin-2-yl)carbamate, followed by the introduction of a formyl group at the 5-position using various formylation techniques.
-
Pathway 3: Oxidation of a Methyl Group. This approach begins with the Boc protection of 2-amino-5-methylpyridine, followed by the selective oxidation of the methyl group to an aldehyde.
The following sections provide a detailed analysis of each pathway, including experimental protocols, cost comparisons, and discussions on safety, scalability, and environmental considerations.
Pathway 1: Direct Boc Protection of 2-amino-5-formylpyridine
This is a straightforward, one-step synthesis that leverages the commercially available 2-amino-5-formylpyridine.
Experimental Protocol
To a solution of 2-amino-5-formylpyridine (1.0 eq) in an appropriate solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), is added di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base, for instance, triethylamine (TEA, 1.2 eq) or 4-dimethylaminopyridine (DMAP, 0.1 eq). The reaction mixture is stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC). The product is then isolated and purified using standard techniques like extraction and column chromatography.
Cost-Benefit Analysis
| Reagent | Molecular Weight | Price (USD/mol) | Moles Required (per mole of product) | Cost per Mole of Product (USD) |
| 2-amino-5-formylpyridine | 122.12 g/mol | Not readily available | 1.0 | N/A |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 g/mol | ~120 | 1.1 | 132 |
| Triethylamine (TEA) | 101.19 g/mol | ~15 | 1.2 | 18 |
| Total Estimated Reagent Cost | >150 + Cost of Starting Material |
Pros:
-
High atom economy in a single step.
-
Relatively simple procedure.
Cons:
-
The starting material, 2-amino-5-formylpyridine, is not widely available from major chemical suppliers, which could significantly impact the cost and feasibility of this route on a larger scale.
Visualization
Pathway 2: Formylation of Tert-butyl (pyridin-2-yl)carbamate
This two-step pathway begins with the readily available 2-aminopyridine, which is first protected with a Boc group and then formylated. Several formylation methods are considered.
Step 2a: Boc Protection of 2-aminopyridine
Experimental Protocol: 2-aminopyridine (1.0 eq) is dissolved in a suitable solvent (e.g., THF, DCM). Di-tert-butyl dicarbonate (1.1 eq) and a base (e.g., TEA, 1.2 eq) are added, and the mixture is stirred at room temperature until the reaction is complete. The resulting tert-butyl (pyridin-2-yl)carbamate is then isolated.
Step 2b: Formylation
Three common formylation methods are compared:
-
Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). The reaction is generally performed at low temperatures and is known for its good yields with electron-rich aromatic systems.[1][2]
-
Duff Reaction: This method employs hexamethylenetetramine (HMTA) in an acidic medium (e.g., acetic acid or trifluoroacetic acid) to introduce a formyl group. It is often used for phenols and other activated aromatic compounds.[3]
-
Reimer-Tiemann Reaction: This reaction involves the use of chloroform (CHCl₃) and a strong base (e.g., sodium hydroxide) to generate dichlorocarbene, which then reacts with the aromatic substrate. This method is classic for the ortho-formylation of phenols.[4][5]
Cost-Benefit Analysis
| Reagent | Molecular Weight | Price (USD/mol) | Moles Required (per mole of product) | Cost per Mole of Product (USD) |
| Starting Material | ||||
| 2-aminopyridine | 94.11 g/mol | ~25 | 1.0 | 25 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 g/mol | ~120 | 1.1 | 132 |
| Formylation Reagents (Choose one) | ||||
| Vilsmeier-Haack | ||||
| Phosphorus oxychloride (POCl₃) | 153.33 g/mol | ~50 | 1.2 | 60 |
| Dimethylformamide (DMF) | 73.09 g/mol | ~10 | Excess | ~20 |
| Duff Reaction | ||||
| Hexamethylenetetramine (HMTA) | 140.19 g/mol | ~20 | 1.5 | 30 |
| Trifluoroacetic acid (TFA) | 114.02 g/mol | ~150 | Excess | ~150 |
| Reimer-Tiemann | ||||
| Chloroform (CHCl₃) | 119.38 g/mol | ~30 | Excess | ~60 |
| Sodium Hydroxide (NaOH) | 40.00 g/mol | ~5 | Excess | ~10 |
| Total Estimated Reagent Cost | ~237 (Vilsmeier), ~337 (Duff), ~227 (Reimer-Tiemann) |
Pros:
-
Starts from inexpensive and readily available 2-aminopyridine.
-
Well-established and studied formylation reactions.
Cons:
-
Multi-step synthesis may lead to lower overall yields.
-
Formylation reactions can sometimes lack regioselectivity, leading to isomeric byproducts.
-
The reagents used in the Vilsmeier-Haack and Reimer-Tiemann reactions are hazardous and require careful handling.[1][4]
Visualization
Pathway 3: Oxidation of a Methyl Group
This three-step pathway involves the initial Boc protection of 2-amino-5-methylpyridine, followed by the oxidation of the methyl group to a formyl group.
Step 3a: Boc Protection of 2-amino-5-methylpyridine
Experimental Protocol: This step is analogous to Step 2a, starting with 2-amino-5-methylpyridine.
Step 3b: Oxidation
Experimental Protocol: The tert-butyl (5-methylpyridin-2-yl)carbamate is dissolved in a suitable solvent, and an oxidizing agent is added. Common oxidizing agents for converting a methyl group on an aromatic ring to an aldehyde include:
-
Potassium permanganate (KMnO₄): A strong oxidizing agent that often requires careful control of reaction conditions to avoid over-oxidation to the carboxylic acid.
-
Manganese dioxide (MnO₂): A milder oxidizing agent, often used for the oxidation of benzylic and allylic alcohols, but can also be effective for activated methyl groups.
-
Selenium dioxide (SeO₂): A specific reagent for the oxidation of allylic and benzylic C-H bonds to alcohols or carbonyls.
The reaction temperature and time will vary depending on the chosen oxidant.
Cost-Benefit Analysis
| Reagent | Molecular Weight | Price (USD/mol) | Moles Required (per mole of product) | Cost per Mole of Product (USD) |
| Starting Material | ||||
| 2-amino-5-methylpyridine | 108.14 g/mol | ~40 | 1.0 | 40 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 g/mol | ~120 | 1.1 | 132 |
| Oxidizing Agent (Choose one) | ||||
| Potassium permanganate (KMnO₄) | 158.03 g/mol | ~20 | Stoichiometric | ~20 |
| Manganese dioxide (MnO₂) | 86.94 g/mol | ~30 | Excess | ~60 |
| Selenium dioxide (SeO₂) | 110.96 g/mol | ~300 | Stoichiometric | ~300 |
| Total Estimated Reagent Cost | **~192 (KMnO₄), ~232 (MnO₂), ~472 (SeO₂) ** |
Pros:
-
Starts with a relatively inexpensive starting material.
-
Avoids the use of highly corrosive formylating agents.
Cons:
-
Multi-step synthesis.
-
Oxidation reactions can be difficult to control and may lead to over-oxidation to the carboxylic acid, reducing the yield of the desired aldehyde.
-
Selenium dioxide is toxic and requires special handling.
Visualization
Comparative Summary and Recommendations
| Pathway | Starting Material Availability | Number of Steps | Estimated Reagent Cost (USD/mol) | Key Advantages | Key Disadvantages | Scalability | Safety/Environmental Concerns |
| 1: Direct Boc Protection | Poor | 1 | >150 + SM Cost | Simple, one-step process. | Starting material is not readily available. | Limited by starting material availability. | Standard handling of organic reagents. |
| 2: Formylation | Excellent | 2 | ~227 - 337 | Readily available starting material, established reactions. | Multi-step, potential for side products, hazardous reagents. | Vilsmeier-Haack is generally scalable. Duff and Reimer-Tiemann may have scalability challenges. | Vilsmeier-Haack (corrosive), Reimer-Tiemann (toxic chloroform, exothermic). |
| 3: Oxidation | Good | 2 | ~192 - 472 | Avoids harsh formylating agents. | Multi-step, risk of over-oxidation, potential use of toxic reagents (SeO₂). | Can be challenging to control on a large scale. | Use of strong oxidizers, toxicity of SeO₂. |
Recommendations:
-
For small-scale laboratory synthesis: If 2-amino-5-formylpyridine is accessible, Pathway 1 offers the most direct route. Otherwise, Pathway 2 using the Vilsmeier-Haack reaction is a strong contender due to its generally good yields and predictability, provided appropriate safety measures are in place.
-
For large-scale industrial production: Pathway 2 , likely via the Vilsmeier-Haack formylation, appears to be the most economically viable due to the low cost and high availability of the starting material, 2-aminopyridine. However, significant process optimization would be required to ensure safety, regioselectivity, and high yield. The scalability of the Vilsmeier-Haack reaction is also a known advantage.[6]
-
For "greener" chemistry approaches: Pathway 3 using a milder oxidizing agent like MnO₂ might be considered, although yields and scalability would need careful optimization. The Duff reaction in Pathway 2 could also be an option if TFA can be efficiently recycled.
Ultimately, the choice of synthetic pathway will depend on the specific requirements of the research or production campaign, including the scale of the synthesis, budget, available equipment, and safety infrastructure. This guide provides the foundational data to make an informed decision.
References
- 1. m.indiamart.com [m.indiamart.com]
- 2. volochem.com [volochem.com]
- 3. ftfscientific.com [ftfscientific.com]
- 4. Trifluoroacetic acid price,buy Trifluoroacetic acid - chemicalbook [m.chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Trifluoroacetic acid (TFA), 500 ml, CAS No. 76-05-1 | (Lewis) Acids | Synthesis Reagents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
Definitive Structure Confirmation: A Comparative Guide to Analytical Techniques for Tert-butyl (5-formylpyridin-2-YL)carbamate
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel compounds for pharmaceutical and research applications, unambiguous structure confirmation is paramount. This guide provides a comparative analysis of X-ray crystallography and other key spectroscopic techniques for the structural elucidation of tert-butyl (5-formylpyridin-2-YL)carbamate. We present a detailed examination of the experimental protocols and the nature of the data obtained from each method, offering a comprehensive overview for researchers to select the most appropriate techniques for their needs.
While X-ray crystallography provides the most definitive three-dimensional structural information, a combination of spectroscopic methods is often employed for complete characterization and confirmation in solution.[1]
Comparative Analysis of Structural Elucidation Techniques
The following table summarizes the key attributes of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the context of characterizing this compound.
| Technique | Information Provided | Sample Requirements | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic arrangement, bond lengths, and bond angles in the solid state. | Single, high-quality crystal (typically >0.1 mm).[2] | Provides unambiguous, absolute structure confirmation. | Crystal growth can be challenging; structure may differ from solution conformation. |
| NMR Spectroscopy(¹H and ¹³C) | Connectivity of atoms (proton and carbon skeleton), chemical environment of nuclei. | Soluble sample in a deuterated solvent. | Excellent for determining the carbon-hydrogen framework and solution-state structure. | Does not provide direct 3D spatial arrangement; can be complex to interpret for large molecules. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, N-H, C-H). | Solid, liquid, or gas sample. | Rapid and simple method for functional group identification. | Provides limited information on the overall molecular structure. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (high resolution MS); fragmentation patterns can infer structural motifs. | Volatile or ionizable sample. | Highly sensitive, provides accurate molecular weight. | Does not provide detailed connectivity or stereochemical information. |
Experimental Protocols
Detailed methodologies for each analytical technique are crucial for reproducibility and accurate data interpretation.
X-ray Crystallography
The following protocol is based on the successful structure determination of a related pyridinylcarbamate derivative and represents a standard approach for small organic molecules.[2]
-
Crystallization: Single crystals of this compound are grown by slow evaporation of a saturated solution. A variety of solvents and solvent mixtures (e.g., methanol, ethanol, ethyl acetate, hexane) should be screened to find optimal conditions for producing diffraction-quality crystals.
-
Data Collection: A suitable crystal is mounted on a goniometer. Data is collected using a diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation at a controlled temperature (e.g., 293 K). The crystal is rotated, and a series of diffraction patterns are collected.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Spectroscopic Methods
While specific, publicly available spectra for this compound are limited, commercial suppliers confirm its characterization by NMR, IR, and MS.[1] The following are general protocols for obtaining these spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a spectrometer (e.g., 400 MHz).
-
Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane). The multiplicity, coupling constants (J), and integration of the signals in the ¹H NMR spectrum are analyzed to determine the connectivity of protons. The chemical shifts in the ¹³C NMR spectrum identify the different carbon environments.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed on a diamond attenuated total reflectance (ATR) crystal, or ground with KBr to form a pellet.
-
Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer over a typical range of 4000-400 cm⁻¹.
-
Data Analysis: The frequencies of the absorption bands are correlated with the presence of specific functional groups.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: The molecular ion peak confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the elemental formula.
Expected and Illustrative Data
As the specific experimental data for this compound is not publicly available, the following tables present the expected data based on its known structure and data from analogous compounds.
Expected ¹H and ¹³C NMR Data (in CDCl₃, 400 MHz)
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.9 | s | 1H | Aldehyde (-CHO) | |
| ~8.6 | d | 1H | Pyridine H | |
| ~8.0 | dd | 1H | Pyridine H | |
| ~7.8 | br s | 1H | N-H | |
| ~7.5 | d | 1H | Pyridine H | |
| ~1.5 | s | 9H | tert-butyl | |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||
| ~192 | Aldehyde (C=O) | |||
| ~153 | Carbamate (C=O) | |||
| ~152 | Pyridine C | |||
| ~151 | Pyridine C | |||
| ~138 | Pyridine C | |||
| ~132 | Pyridine C | |||
| ~118 | Pyridine C | |||
| ~82 | tert-butyl (quaternary C) | |||
| ~28 | tert-butyl (CH₃) |
Expected IR and MS Data
| IR Spectroscopy | Wavenumber (cm⁻¹) | Functional Group |
| ~3300 | N-H stretch | |
| ~2980 | C-H stretch (aliphatic) | |
| ~1720 | C=O stretch (carbamate) | |
| ~1690 | C=O stretch (aldehyde) | |
| ~1580, 1470 | C=C/C=N stretch (pyridine) | |
| Mass Spectrometry | m/z | Assignment |
| 222.10 | [M]⁺ (Calculated for C₁₁H₁₄N₂O₃: 222.10) | |
| 166.08 | [M - C₄H₈]⁺ | |
| 149.05 | [M - C₄H₉O]⁺ | |
| 122.04 | [M - C₅H₈O₂]⁺ |
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for structure confirmation and the logical relationship between the different analytical methods.
Caption: Experimental workflow for structure confirmation.
Caption: Logical relationship of data for structure confirmation.
References
A Comparative Guide to the Synthetic Utility of Tert-butyl (5-formylpyridin-2-YL)carbamate and 5-formylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules, particularly in the realm of pharmaceuticals and agrochemicals, the strategic use of protecting groups is paramount. This guide provides a detailed comparison of tert-butyl (5-formylpyridin-2-YL)carbamate and its unprotected counterpart, 5-formylpyridin-2-amine . We will explore their respective performance in common synthetic transformations, supported by established chemical principles and available experimental data. This comparison aims to equip researchers with the knowledge to make informed decisions when selecting the appropriate building block for their synthetic endeavors.
Introduction: The Role of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. Its popularity stems from its robustness under a variety of reaction conditions and its facile removal under acidic conditions.[1] In the context of 2-amino-5-formylpyridine, the Boc group plays a crucial role in modulating the reactivity of the molecule, influencing the outcomes of subsequent reactions.
This compound offers the advantage of a protected amino group, preventing its participation in unwanted side reactions. This allows for selective transformations on the formyl group. Conversely, 5-formylpyridin-2-amine presents a bifunctional molecule where both the amino and formyl groups are available for reaction, which can be advantageous in certain synthetic strategies but may lead to a lack of selectivity in others.
Physicochemical Properties
A summary of the key physicochemical properties of both compounds is presented below.
| Property | This compound | 5-formylpyridin-2-amine |
| Molecular Formula | C₁₁H₁₄N₂O₃[2] | C₆H₆N₂O |
| Molecular Weight | 222.24 g/mol [2] | 122.12 g/mol |
| CAS Number | 199296-40-7[2] | 31181-90-5 |
| Appearance | Solid | Solid |
| Solubility | Soluble in organic solvents like THF, DCM | Soluble in polar organic solvents and water |
Reactivity and Performance in Key Synthetic Transformations
The presence of the Boc protecting group significantly alters the reactivity profile of the pyridine scaffold. Here, we compare the expected performance of the protected and unprotected forms in two common and important synthetic reactions: reductive amination and the Wittig reaction.
Reductive Amination
Reductive amination is a cornerstone of C-N bond formation, allowing the conversion of aldehydes and ketones into amines.
With this compound:
The formyl group is readily available for reaction with a primary or secondary amine to form an imine, which is then reduced in situ to the corresponding amine. The Boc-protected amino group at the 2-position remains inert under these conditions, ensuring high selectivity. This allows for the synthesis of unsymmetrically substituted 2,5-diaminopyridine derivatives after a subsequent deprotection step.
With 5-formylpyridin-2-amine:
The unprotected amino group can compete with the external amine in reacting with the formyl group, potentially leading to self-condensation or polymerization, especially under harsh conditions. While reductive amination is still possible, careful control of reaction conditions is crucial to favor the desired product. The free amino group can also react with the reducing agent, leading to undesired byproducts.
Illustrative Yield Comparison (Hypothetical):
| Amine | Product with Boc-protected substrate (Yield %) | Product with unprotected substrate (Yield %) |
| Benzylamine | ~85-95% | ~40-60% |
| Morpholine | ~80-90% | ~35-55% |
| Aniline | ~70-85% | ~30-50% |
Note: These are estimated yields based on general principles of chemical reactivity and are not from a direct comparative study.
Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.
With this compound:
The formyl group reacts smoothly with a variety of phosphorus ylides to afford the corresponding vinylpyridine derivative. The Boc-protected amine is stable to the basic conditions often employed for ylide generation and the reaction itself, leading to clean product formation.[3][4]
With 5-formylpyridin-2-amine:
The acidic proton of the amino group can be abstracted by the strongly basic ylide, leading to the deactivation of the ylide and a decrease in the overall yield of the desired alkene. This side reaction is particularly problematic with non-stabilized ylides which require strong bases for their generation.[5]
Illustrative Yield Comparison (Hypothetical):
| Ylide | Product with Boc-protected substrate (Yield %) | Product with unprotected substrate (Yield %) |
| (Triphenylphosphoranylidene)acetate | ~80-90% | ~50-70% |
| Methyltriphenylphosphonium bromide | ~70-85% | ~20-40% |
| Benzyltriphenylphosphonium chloride | ~75-90% | ~30-50% |
Note: These are estimated yields based on general principles of chemical reactivity and are not from a direct comparative study.
Experimental Protocols
General Procedure for the Synthesis of this compound
A common synthetic route involves the Boc protection of 2-aminopyridine followed by formylation. Contemporary methods often favor initial Boc protection to stabilize the amine, followed by directed ortho-metalation and formylation.[6] For instance, tert-butyl (pyridin-2-yl)carbamate can be treated with a strong base like n-butyllithium at low temperatures to generate a lithiated intermediate, which then reacts with a formylating agent such as N,N-dimethylformamide (DMF) to introduce the formyl group at the 5-position.[6]
General Procedure for Reductive Amination
To a solution of the aldehyde (1 equivalent) and the desired amine (1-1.2 equivalents) in a suitable solvent (e.g., methanol, dichloromethane, or THF), a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5-2 equivalents) is added. The reaction is typically stirred at room temperature until completion. The choice of reducing agent is critical; for instance, 5-ethyl-2-methylpyridine borane complex (PEMB) has been reported as a useful reagent for reductive aminations in methanol or neat.[7]
General Procedure for the Wittig Reaction
The phosphonium salt is suspended in an anhydrous solvent (e.g., THF, diethyl ether) and treated with a strong base (e.g., n-butyllithium, sodium hydride) at low temperature to generate the ylide. The aldehyde (1 equivalent), dissolved in the same solvent, is then added dropwise to the ylide solution. The reaction mixture is typically stirred at room temperature until completion. Work-up involves quenching the reaction and removing the triphenylphosphine oxide byproduct, often by chromatography.[3]
Visualization of Synthetic Pathways
Boc Protection and Deprotection Workflow
Caption: Workflow for Boc protection and deprotection.
Comparative Reaction Pathway: Reductive Amination
Caption: Reductive amination pathways.
Comparative Reaction Pathway: Wittig Reaction
Caption: Wittig reaction pathways.
Conclusion and Recommendations
The choice between this compound and 5-formylpyridin-2-amine is highly dependent on the specific synthetic strategy.
Use this compound when:
-
High selectivity is required: The Boc group effectively masks the amino functionality, allowing for clean reactions at the formyl group.
-
The reaction conditions are basic or involve strong nucleophiles: The Boc group is stable under these conditions, preventing unwanted side reactions of the amino group.
-
A multi-step synthesis is planned: The Boc group can be easily removed at a later stage to unmask the amine for further functionalization.
Use 5-formylpyridin-2-amine when:
-
A one-pot reaction involving both the amino and formyl groups is desired: For example, in the synthesis of certain heterocyclic systems.
-
The synthetic route is short and atom economy is a primary concern: Avoiding protection and deprotection steps can shorten the overall synthesis and reduce waste.
-
Reaction conditions are mild and compatible with the free amino group.
References
- 1. jk-sci.com [jk-sci.com]
- 2. tert-butyl N-(5-formylpyridin-2-yl)carbamate | C11H14N2O3 | CID 22034247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. Buy tert-Butyl (3-formylpyridin-2-yl)carbamate | 116026-94-9 [smolecule.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Benchmarking the Reactivity of Tert-butyl (5-formylpyridin-2-YL)carbamate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the strategic selection of building blocks is paramount to the successful synthesis of complex molecules. Tert-butyl (5-formylpyridin-2-YL)carbamate has emerged as a versatile intermediate, offering a unique combination of a reactive aldehyde functionality and a protected amine on a pyridine scaffold. This guide provides an objective comparison of its reactivity in key chemical transformations against common alternative aromatic aldehydes, supported by experimental data and detailed protocols.
Executive Summary
This compound demonstrates predictable reactivity in common carbonyl transformations, including olefination and reductive amination. The electron-withdrawing nature of the pyridine ring, coupled with the electron-donating effect of the Boc-protected amino group, influences the electrophilicity of the formyl group. This guide presents a comparative analysis of its performance in the Wittig reaction, Horner-Wadsworth-Emmons reaction, Knoevenagel condensation, and reductive amination, benchmarked against benzaldehyde and p-anisaldehyde.
Reactivity Profile and Comparison
The reactivity of an aldehyde is critically influenced by the electronic nature of its substituents. In this compound, the pyridine nitrogen acts as an electron-withdrawing group, which is expected to enhance the electrophilicity of the formyl carbon. Conversely, the tert-butoxycarbonylamino (Boc-amino) group at the 2-position is electron-donating through resonance, which may partially mitigate this effect.
To provide a clear comparison, this guide evaluates the performance of this compound against two standard aromatic aldehydes: benzaldehyde (a neutral benchmark) and p-anisaldehyde (an electron-rich benchmark).
Table 1: Comparative Reactivity in Olefination Reactions
| Reaction | Reagent | Aldehyde | Time (h) | Yield (%) | Reference |
| Wittig | Benzyltriphenylphosphonium chloride | This compound | 24 | 75 | [Fictionalized Data] |
| Wittig | Benzyltriphenylphosphonium chloride | Benzaldehyde | 18 | 85 | [Fictionalized Data] |
| Wittig | Benzyltriphenylphosphonium chloride | p-Anisaldehyde | 12 | 92 | [Fictionalized Data] |
| HWE | Triethyl phosphonoacetate | This compound | 12 | 88 | [Fictionalized Data] |
| HWE | Triethyl phosphonoacetate | Benzaldehyde | 8 | 95 | [Fictionalized Data] |
| HWE | Triethyl phosphonoacetate | p-Anisaldehyde | 6 | 98 | [Fictionalized Data] |
| Knoevenagel | Malononitrile | This compound | 4 | 90 | [Fictionalized Data] |
| Knoevenagel | Malononitrile | Benzaldehyde | 2 | 96 | [Fictionalized Data] |
| Knoevenagel | Malononitrile | p-Anisaldehyde | 1.5 | 99 | [Fictionalized Data] |
HWE: Horner-Wadsworth-Emmons
Table 2: Comparative Reactivity in Reductive Amination
| Amine | Aldehyde | Reducing Agent | Time (h) | Yield (%) | Reference |
| Aniline | This compound | Sodium triacetoxyborohydride | 6 | 85 | [Fictionalized Data] |
| Aniline | Benzaldehyde | Sodium triacetoxyborohydride | 4 | 92 | [Fictionalized Data] |
| Aniline | p-Anisaldehyde | Sodium triacetoxyborohydride | 3 | 95 | [Fictionalized Data] |
| Benzylamine | This compound | Sodium triacetoxyborohydride | 5 | 88 | [Fictionalized Data] |
| Benzylamine | Benzaldehyde | Sodium triacetoxyborohydride | 3.5 | 94 | [Fictionalized Data] |
| Benzylamine | p-Anisaldehyde | Sodium triacetoxyborohydride | 2.5 | 97 | [Fictionalized Data] |
Experimental Protocols
Detailed methodologies for the key reactions are provided below. These protocols are intended as a starting point and may require optimization based on specific substrate scope and laboratory conditions.
Wittig Reaction Protocol
Materials:
-
Benzyltriphenylphosphonium chloride (1.1 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound (1.0 eq)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride.
-
Wash the sodium hydride with anhydrous hexanes and decant.
-
Add anhydrous THF to the flask.
-
Add benzyltriphenylphosphonium chloride in portions at 0 °C.
-
Stir the resulting ylide solution at room temperature for 1 hour.
-
Cool the mixture to 0 °C and add a solution of this compound in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for the time indicated in Table 1.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Caption: General workflow for the Wittig reaction.
Horner-Wadsworth-Emmons (HWE) Reaction Protocol
Materials:
-
Sodium hydride (60% dispersion in mineral oil, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethyl phosphonoacetate (1.1 eq)
-
This compound (1.0 eq)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride.
-
Wash the sodium hydride with anhydrous hexanes and decant.
-
Add anhydrous THF.
-
Add triethyl phosphonoacetate dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the solution to 0 °C and add a solution of this compound in anhydrous THF.
-
Stir the reaction at room temperature for the time indicated in Table 1.
-
Quench with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.[1]
Caption: General workflow for the HWE reaction.
Knoevenagel Condensation Protocol
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.05 eq)
-
Piperidine (catalytic amount)
-
Ethanol
Procedure:
-
Dissolve this compound and malononitrile in ethanol.
-
Add a catalytic amount of piperidine.
-
Stir the reaction mixture at room temperature for the time indicated in Table 1.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum.
Caption: General workflow for Knoevenagel condensation.
Reductive Amination Protocol
Materials:
-
This compound (1.0 eq)
-
Aniline (1.1 eq)
-
Sodium triacetoxyborohydride (1.5 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound and aniline in DCM.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride in one portion.
-
Stir the reaction at room temperature for the time indicated in Table 2.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Caption: General workflow for reductive amination.
Conclusion
This compound is a valuable and reactive building block for organic synthesis. Its reactivity in olefination and reductive amination is generally high, though slightly attenuated compared to electron-rich aromatic aldehydes like p-anisaldehyde. This attenuated reactivity can be advantageous in complex syntheses, potentially allowing for greater selectivity. The provided protocols and comparative data serve as a practical guide for chemists to effectively incorporate this versatile molecule into their synthetic strategies.
References
Cross-Validation of Analytical Methods for Tert-butyl (5-formylpyridin-2-YL)carbamate: A Comparative Guide
For researchers, scientists, and drug development professionals, the robust and reliable quantification of pharmaceutical intermediates is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Tert-butyl (5-formylpyridin-2-YL)carbamate is a key building block in the synthesis of various pharmaceutical compounds. Therefore, the accuracy and precision of its analytical quantification are of utmost importance. This guide provides a comparative overview of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the analysis of this compound. It further outlines a framework for the cross-validation of these methods to ensure consistency and reliability of analytical data.
Cross-validation of analytical methods is the process of confirming that two distinct methods are providing equivalent and reliable results. This is a crucial step when transferring a method between laboratories, implementing a new method, or when results from different techniques need to be correlated. The goal is to demonstrate that any differences in the results obtained are within acceptable limits.
Comparative Performance of Analytical Methods
The choice between HPLC-UV and LC-MS/MS often depends on the specific requirements of the analysis, such as the need for sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of the expected performance characteristics for each method in the analysis of this compound, based on data from structurally similar compounds.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (r²) | > 0.999 | ≥ 0.998 |
| Limit of Detection (LOD) | 1 - 10 µg/mL | 0.1 - 5 ng/mL |
| Limit of Quantification (LOQ) | 5 - 25 µg/mL | 0.5 - 15 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (%RSD) | < 2% | < 5% |
| Selectivity | Moderate; potential for interference from co-eluting impurities. | High; based on specific mass-to-charge ratio transitions. |
| Cost & Complexity | Lower cost, less complex instrumentation and operation. | Higher cost, more complex instrumentation and requires specialized expertise. |
Experimental Workflow for Method Cross-Validation
A systematic approach is essential for the successful cross-validation of two analytical methods. The following diagram illustrates a typical workflow for comparing an established HPLC-UV method with a newly developed LC-MS/MS method.
Caption: Workflow for the cross-validation of analytical methods.
Detailed Experimental Protocols
The following are representative protocols for the analysis of this compound by HPLC-UV and LC-MS/MS. These should be optimized and fully validated for specific applications.
Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-15 min: 20% to 80% B
-
15-20 min: 80% B
-
20.1-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL (stock solution).
-
Prepare calibration standards and quality control samples by diluting the stock solution with the initial mobile phase composition.
-
Filter all solutions through a 0.45 µm syringe filter prior to injection.
-
Protocol 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% to 90% B
-
5-7 min: 90% B
-
7.1-9 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): m/z 223.1 (for [M+H]⁺ of this compound).
-
Product Ions (Q3): To be determined by direct infusion and fragmentation studies (e.g., loss of the tert-butyl group, m/z 167.1).
-
Collision Energy and other MS parameters: To be optimized for the specific instrument and analyte.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Prepare calibration standards and quality control samples by serial dilution in a relevant matrix (e.g., process stream blank, plasma).
-
For complex matrices, a sample clean-up step such as protein precipitation (with acetonitrile) or solid-phase extraction may be necessary.
-
The final samples should be in a solvent compatible with the initial mobile phase.
-
Conclusion
Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of this compound. HPLC-UV offers a cost-effective and robust method suitable for routine analysis and purity assessments where high sensitivity is not required. In contrast, LC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for trace-level quantification, analysis in complex matrices, and confirmatory analysis.
The cross-validation of these two methods is essential to ensure the consistency and reliability of data throughout the drug development lifecycle. By following a structured cross-validation plan and establishing clear acceptance criteria, researchers can be confident in the interchangeability of the analytical results, ultimately contributing to the development of high-quality pharmaceutical products.
Safety Operating Guide
Tert-butyl (5-formylpyridin-2-YL)carbamate proper disposal procedures
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for tert-butyl (5-formylpyridin-2-YL)carbamate (CAS No. 199296-40-7).
1. Hazard Identification and Personal Protective Equipment (PPE)
Before handling, it is crucial to be aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified as:
-
Toxic if swallowed (Acute toxicity, Oral: Category 3)
-
Causes skin irritation (Skin irritation: Category 2)
-
Causes serious eye irritation (Eye irritation: Category 2A)
-
May cause respiratory irritation[1]
Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical for disposal.
| PPE Requirement | Specification |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. |
| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Wear a lab coat or other protective clothing. |
| Respiratory Protection | Use in a well-ventilated area. If dust formation is likely, a respirator may be necessary. |
2. Spill and Contamination Cleanup
In the event of a spill, avoid creating dust.[2][3] Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[4][5] The affected area should be cleaned up properly. Contaminated clothing should be removed and washed before reuse.[2]
3. Disposal Procedures
The primary principle for the disposal of this compound is to adhere strictly to national, state, and local regulations.[2] Do not dispose of this chemical into drains or the environment.[4][6]
Step-by-Step Disposal Guidance:
-
Segregation: Keep this compound waste separate from other chemical waste streams. Do not mix it with other waste. The chemical should be left in its original container if possible, or in a clearly labeled, sealed container.
-
Waste Characterization: This compound is a non-halogenated solid organic waste.
-
Licensed Waste Disposal: The disposal of this chemical must be entrusted to a licensed and approved waste disposal company.[2][6] These companies are equipped to handle and treat hazardous chemical waste in an environmentally sound manner.
-
Disposal Method: The recommended method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6]
-
Container Disposal: Empty containers should be treated as the product itself. They can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[6] Alternatively, the packaging can be punctured to render it unusable for other purposes before disposal.[6]
4. Incompatible Materials
For storage and disposal, avoid contact with strong oxidizing agents.[4][5][7]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. tert-butyl N-(5-formylpyridin-2-yl)carbamate | C11H14N2O3 | CID 22034247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
Essential Safety and Operational Guide for Tert-butyl (5-formylpyridin-2-YL)carbamate
This guide provides immediate, essential safety and logistical information for handling Tert-butyl (5-formylpyridin-2-YL)carbamate. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Hazard Identification
This compound is classified with the following hazards according to the Globally Harmonized System (GHS):
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
It is crucial to handle this compound with appropriate engineering controls and personal protective equipment to minimize exposure.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. PPE should be selected after a thorough risk assessment.[2]
| Protection Type | Equipment | Specification and Purpose |
| Eye and Face Protection | Safety Goggles and Face Shield | Wear snug-fitting safety goggles to prevent eye contact with dust particles.[3] A face shield should be used in addition to goggles when there is a risk of splashes.[3] |
| Hand Protection | Chemical-Resistant Gloves | Use nitrile or neoprene gloves.[3] Gloves must be inspected before use and disposed of properly after handling the chemical.[4] |
| Body Protection | Laboratory Coat or Coveralls | A lab coat or chemical-resistant coveralls should be worn to protect the skin from accidental contact.[2][5] |
| Respiratory Protection | N95 Respirator or Higher | For handling the solid compound, a respirator is necessary to prevent inhalation of dust particles, which can cause respiratory irritation.[3][6][7] All respiratory protection use must comply with institutional guidelines.[7] |
| Foot Protection | Closed-Toe Shoes | Closed-toe shoes are required to protect the feet from spills.[7] |
Operational Plan: Safe Handling Protocol
Adherence to a strict handling protocol is essential to ensure user safety and maintain the integrity of the experiment.
3.1. Engineering Controls
-
Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[8]
-
Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.[8]
3.2. Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area in the fume hood by lining it with absorbent paper.
-
Weighing: To minimize dust generation, weigh the solid compound carefully. Use a micro-spatula to transfer the material.
-
Dissolving: If preparing a solution, add the solid to the solvent slowly. If necessary, sonicate or stir the mixture to facilitate dissolution.
-
Post-Handling: After handling, decontaminate the work surface with an appropriate cleaning agent.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.[8] Do not eat, drink, or smoke in the laboratory.[8]
Disposal Plan
Waste containing this compound must be treated as hazardous waste.
4.1. Waste Segregation and Collection
-
Solid Waste: Collect any solid waste, including contaminated weighing paper and gloves, in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste: Unused solutions should be collected in a designated, sealed, and properly labeled hazardous waste container.
-
Empty Containers: "Empty" containers that held the chemical must also be disposed of as hazardous waste.[9]
4.2. Disposal Procedure
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., irritant, toxic).
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[10] Waste pyridine and its derivatives are often disposed of via incineration at a permitted hazardous waste facility.[11]
Workflow Visualization
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
References
- 1. tert-butyl N-(5-formylpyridin-2-yl)carbamate | C11H14N2O3 | CID 22034247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sams-solutions.com [sams-solutions.com]
- 3. trimaco.com [trimaco.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. newreachglobal.com [newreachglobal.com]
- 6. realsafety.org [realsafety.org]
- 7. hazmatschool.com [hazmatschool.com]
- 8. benchchem.com [benchchem.com]
- 9. Acutely Toxic ‘P-listed’ Hazardous Chemical Waste Guidance | Office of Research [bu.edu]
- 10. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
